3-Cyano-5-methylhexanoic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-cyano-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWZYUMZVZMKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of 3-Cyano-5-methylhexanoic Acid
This guide provides an in-depth technical analysis of 3-Cyano-5-methylhexanoic acid , a critical intermediate in the synthesis of Pregabalin (Lyrica®). It is designed for researchers and process chemists requiring precise spectral data for structural validation and impurity profiling.
CAS: 181289-16-7 (Racemic) | Target Isomer: (S)-3-Cyano-5-methylhexanoic acid (CAS 181289-15-6)
Formula:
Strategic Context & Mechanism
3-Cyano-5-methylhexanoic acid (hereafter "Cyano Acid") serves as the penultimate precursor to Pregabalin.[1][2][3] Its structural integrity is paramount because the stereocenter at C3 sets the chirality for the final API. The transformation involves the reduction of the nitrile group (
Synthesis & Analytical Workflow
The following diagram illustrates the origin of the Cyano Acid and the critical analytical checkpoints required during its processing.
Figure 1: Synthesis pathway highlighting the Cyano Acid as the chiral pivot point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below distinguishes the free acid from its ethyl ester precursor. The loss of the ethoxy signals (
H NMR Data (400 MHz, CDCl )
Solvent Note: CDCl
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| 1 | 10.5 - 12.0 | br s | 1H | - | -COOH (Carboxylic Acid) |
| 3 | 2.98 - 3.06 | m | 1H | - | CH-CN (Chiral Center) |
| 2 | 2.65 | dd | 1H | CH | |
| 2' | 2.49 | dd | 1H | CH | |
| 5 | 1.83 | m | 1H | - | CH-CH |
| 4 | 1.58 - 1.66 | m | 1H | - | CH |
| 4' | 1.36 - 1.45 | m | 1H | - | CH |
| 6 | 0.96 | d | 3H | 6.6 | CH |
| 6' | 0.95 | d | 3H | 6.6 | CH |
Analyst Insight: The protons at C2 and C4 are diastereotopic due to the chiral center at C3. This creates complex splitting patterns (ABX systems) rather than simple triplets or doublets. The separation between the C2 protons (
2.65 vs 2.49) is a key purity indicator; collapsing of these signals often indicates racemization or solvent contamination.
C NMR Data (100 MHz, CDCl )
| Shift ( | Carbon Type | Assignment |
| 175.0 - 178.0 | Quaternary (C=O) | C1 (Carboxylic Acid) |
| 121.1 | Quaternary (CN) | Nitrile (Diagnostic) |
| 40.7 | Secondary (CH | C4 (Isobutyl Methylene) |
| 37.1 | Secondary (CH | C2 ( |
| 26.0 | Tertiary (CH) | C3 (Chiral Methine) |
| 25.8 | Tertiary (CH) | C5 (Isobutyl Methine) |
| 22.8 | Primary (CH | C6 (Methyl) |
| 21.2 | Primary (CH | C6' (Methyl) |
Infrared (IR) Spectroscopy
IR is the fastest method to confirm the functional group transformation (Ester
| Wavenumber (cm | Functional Group | Mode | Diagnostic Value |
| 2500 - 3300 | O-H (Acid) | Stretch (Broad) | High: Confirms hydrolysis of ester. |
| 2242 - 2248 | C | Stretch (Sharp) | Critical: Must be present. Loss indicates hydrolysis to amide/acid side product. |
| 1710 - 1720 | C=O (Acid) | Stretch (Strong) | High: Shifts from ~1738 (ester) to ~1715 (acid). |
| 1469 | C-H | Bend | Moderate (Alkane backbone). |
| 2961 | C-H (Alkyl) | Stretch | Low (Isobutyl group). |
Mass Spectrometry (MS)
Molecular Weight: 155.19 amu Ionization Mode: ESI (Electrospray Ionization) - Negative Mode is often more sensitive for carboxylic acids, though Positive Mode works with acidic mobile phases.
Fragmentation Pattern (EI/ESI)
| m/z Value | Ion Type | Fragment Structure | Mechanism |
| 156 | Parent Ion | Protonation. | |
| 154 | Parent Ion | Deprotonation (Negative Mode). | |
| 137 | Loss of Water | Dehydration of carboxylic acid. | |
| 110 | Decarboxylation | ||
| 69 | Alkyl Chain | Loss of cyano-acetic fragment (McLafferty-like). |
Experimental Protocols
Protocol A: NMR Sample Preparation
To ensure reproducibility of chemical shifts reported above.
-
Mass: Weigh 10–15 mg of 3-cyano-5-methylhexanoic acid.
-
Solvent: Add 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS.-
Note: If the sample is an oil or gum (common for this intermediate), ensure complete dissolution by vortexing.
-
Alternative: Use DMSO-
if the OH peak is critical for quantification, but expect aliphatic shifts to move upfield by ~0.1-0.2 ppm.
-
-
Acquisition: Run 16 scans for
H and 256-512 scans for C.
Protocol B: GC-FID for Enantiomeric Purity
Since NMR cannot distinguish enantiomers without chiral shift reagents, use derivatization.
-
Derivatization: Dissolve 20 mg acid in MeOH. Add 2 drops
. Heat at 60°C for 30 mins to form the methyl ester. -
Extraction: Extract with n-heptane.
-
Column: Chiraldex G-TA or equivalent (e.g., Cyclodextrin-based).
-
Conditions: Isocratic 110°C.
-
Separation: The (R)-isomer typically elutes before the (S)-isomer (verify with reference standards).
Analytical Decision Tree
Use this logic flow to troubleshoot spectral data during synthesis.
Figure 2: Analytical workflow for confirming the identity of 3-cyano-5-methylhexanoic acid.
References
-
Pfizer Inc. (1997). U.S. Patent 5,637,767: Alkyl-substituted gamma-amino acids as pharmaceutical agents.Link
-
Lupin Ltd. (2012).[2] WO2012059798A2: Process for synthesis of (S)-pregabalin. (Provides specific spectral data for cyano-ester and acid). Link
- Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier. (Mechanistic insight into GABA analogues).
-
Hooker, J. M., et al. (2010). Route Selection for a Commercial Manufacturing Process for Pregabalin. Organic Process Research & Development. Link
Sources
Technical Whitepaper: 3-Cyano-5-methylhexanoic Acid (CAS 181289-16-7)
The following technical guide is structured to serve as a high-level operational whitepaper for drug development professionals. It prioritizes the "Why" and "How" of process chemistry over simple descriptive data.
The Chiral Pivot in Pregabalin Manufacture[1][2]
Executive Summary: The Strategic "Gatekeeper"
3-Cyano-5-methylhexanoic acid (CAS 181289-16-7) represents the critical "chiral pivot" in the synthesis of Pregabalin (Lyrica®).[1][2] While the final API is a GABA analog, this intermediate determines the stereochemical integrity of the drug product.[1][2]
In the pharmaceutical landscape, this molecule is not merely a precursor; it is the primary control point for enantiomeric excess (ee).[1][2] Whether derived via the classical "Pfizer Process" (asymmetric hydrogenation) or the cost-effective "Chemo-Enzymatic Route" (kinetic resolution), the isolation of the (S)-enantiomer of this acid is the step that differentiates clinical-grade API from crude racemate.[1][2]
Key Physical Properties:
-
Appearance: Clear, light yellow viscous oil (often crystallizes upon high purity/cooling).[1][2]
-
Solubility: Soluble in methanol, ethanol, chloroform; sparingly soluble in water (pH dependent).[1][2]
-
Handling Hazard: Irritant (Skin/Eye).[1][2] Treat as a functional nitrile; avoid acidic hydrolysis outside of controlled reactors to prevent HCN evolution risks (though covalent, standard cyanide protocols apply).[1][2]
Synthetic Architecture: The "Make" Phase
The synthesis of CAS 181289-16-7 generally follows two dominant industrial logic flows. The choice depends on the available technology (Biological vs. Catalytic).[1][2]
Pathway A: The Classical Knoevenagel-Michael Route (Racemic)
This route is robust but atom-inefficient, requiring downstream resolution.[1][2]
-
Condensation: Isovaleraldehyde reacts with Diethyl Malonate.[1][2]
-
Addition: Cyanide source (e.g., NaCN/KCN or Acetone Cyanohydrin) adds to the
-position.[1][2] -
Decarboxylation: The resulting dicarboxylate is hydrolyzed and decarboxylated to yield racemic 3-cyano-5-methylhexanoic acid.[1]
Pathway B: The Enzymatic Resolution (The Modern Standard)
This is the preferred route for high-purity manufacturing.[1][2] It relies on the kinetic resolution of the ethyl ester precursor (CAS 181289-17-8).[1][2]
The Mechanism: The enzyme Thermomyces lanuginosus lipase (Lipolase) exhibits high stereoselectivity for the (S)-ester.[1][2]
This process allows for a simple phase separation: the (S)-acid moves to the aqueous phase (as a salt), while the (R)-ester remains in the organic layer, allowing for facile separation.[1][2]
Visualization: The Synthesis Workflow
The following diagram illustrates the convergence of these routes toward the target intermediate and its conversion to Pregabalin.
Figure 1: The Chemo-Enzymatic workflow highlighting CAS 181289-16-7 as the resolved product.
Critical Process Parameters (CPPs): The "Purify" Phase
Achieving >99% ee requires strict control over the enzymatic step.[1][2]
3.1 Enzymatic Kinetic Resolution Protocol
Objective: Isolate (S)-3-cyano-5-methylhexanoic acid from its racemic ethyl ester.
Reagents:
-
Substrate: Racemic Ethyl 3-cyano-5-methylhexanoate.[1][5][6]
-
Catalyst: Lipolase 100L (Novozymes) or immobilized Burkholderia cepacia lipase.[1][2]
-
Buffer: 0.1 M Phosphate Buffer (pH 7.0 - 7.5).
Step-by-Step Methodology:
-
Emulsification: Charge the reactor with phosphate buffer and racemic ester (Substrate loading: 10-15% w/v). Agitate vigorously to create a stable emulsion. Note: Mass transfer is often the rate-limiting step.[1]
-
Initiation: Add Lipolase (1-2% v/v relative to substrate).[1][2] Maintain temperature at 30°C ± 2°C.
-
pH Stat Control (The Self-Validating Step): As the reaction proceeds, acid is produced, dropping the pH.[1][2] Use an autotitrator to dose NaOH, maintaining pH 7.0.[1][2]
-
Separation:
-
Isolation: Acidify the aqueous phase to pH < 2.0 using HCl. The (S)-3-cyano-5-methylhexanoic acid will oil out or precipitate.[1][2] Extract with Ethyl Acetate and concentrate.[1][2]
Data Summary: Optimization Parameters
| Parameter | Optimal Range | Impact of Deviation |
| pH | 7.0 – 7.5 | <6.5: Enzyme inhibition.[1] >8.0: Spontaneous (racemic) hydrolysis.[1][2] |
| Temperature | 25°C – 35°C | >40°C: Enzyme denaturation and lower enantioselectivity (E-value).[1][2] |
| Conversion | 45% – 48% | >50%: "Erosion" of ee as the enzyme starts attacking the (R)-ester.[1][2] |
| Agitation | High Shear | Low shear results in poor phase contact and slow kinetics.[1][2] |
Downstream Conversion: The "Use" Phase
Once isolated, CAS 181289-16-7 undergoes hydrogenation.[1][2] This is a reductive transformation of the nitrile (-CN) to the primary amine (-CH₂NH₂).[1][2]
Reaction:
Protocol Insights:
-
Catalyst: Raney Nickel is preferred over Pd/C for nitrile reduction to avoid secondary amine formation.[1][2]
-
Condition: 5-10 bar H₂, 35-50°C.
-
Risk: Lactamization.[1][2] The resulting amino acid can cyclize to form the lactam impurity (Pregabalin Lactam).[1][2]
Analytical Controls & Quality Target Product Profile (QTPP)
To ensure the material meets drug development standards, the following analytical methods are required.
5.1 HPLC Method for Enantiomeric Purity
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]
-
Acceptance Criteria: (S)-Isomer > 99.0%; (R)-Isomer < 0.5%.
5.2 Impurity Profiling
The "3-Cyano Impurity" (the unreacted intermediate) in final Pregabalin batches is a specific CQA.
-
Limit: NMT 0.15% (ICH Q3A/B guidelines).
-
Detection: This molecule lacks a strong chromophore; low-wavelength UV or Refractive Index (RI) detection is often necessary during process control.[1][2]
References
-
Pfizer Inc. (2003).[1][2] Asymmetric synthesis of pregabalin.[1][2][5][7] US Patent Application 2003/0212290 A1.[1][2][8] Link
-
ChemicalBook. (2025).[1][2] 3-Cyano-5-methylhexanoic Acid Properties and Safety.Link[1][2]
-
Lupine Publishers. (2018).[1][2] Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin.Link[1][2]
-
ResearchGate. (2011).[1][2] Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading.Link
-
Pharmaffiliates. (2024). Pregabalin 3-Cyano Impurity Standards.[1][3][9][10]Link[1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin - Google Patents [patents.google.com]
- 8. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. 3-cyano-5-methylhexanoic acid - CAS - 181289-16-7 | Axios Research [axios-research.com]
Technical Guide: Molecular Structure & Synthesis of 3-Cyano-5-methylhexanoic Acid
The following technical guide details the molecular structure, synthesis, and application of 3-Cyano-5-methylhexanoic acid , a critical intermediate in the pharmaceutical manufacturing of Pregabalin.
Executive Summary
3-Cyano-5-methylhexanoic acid (CMHA) is the pivotal chiral synthon in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely prescribed gabapentinoid for neuropathic pain and epilepsy. The molecule’s value lies in its C3 stereocenter ; the (S)-enantiomer serves as the direct precursor to the active drug substance. This guide analyzes its structural architecture, industrial synthesis pathways, and critical quality attributes (CQAs) for drug development professionals.
Molecular Architecture & Stereochemistry
Identification & Physicochemical Properties
-
IUPAC Name: 3-Cyano-5-methylhexanoic acid[1][2][3][4][5][6][7]
-
CAS Registry Number: 181289-16-7 (racemic); 181289-37-2 ((S)-enantiomer)
-
Molecular Formula: C
H NO [4][5] -
Physical State: Viscous oil or low-melting solid (depending on purity/salt form).
-
pKa: ~4.5 (Carboxylic acid), making it soluble in basic aqueous solutions.
Stereochemical Analysis (The C3 Center)
The pharmacological activity of Pregabalin is exclusive to the (S)-enantiomer . Consequently, the stereochemistry of the CMHA precursor is the defining quality attribute.
-
Chiral Center: Carbon-3 (C3).
-
Substituents & CIP Priority:
-
-CH
COOH (Carboxymethyl): Highest priority (C bonded to O, O, H). -
-CN (Cyano): Second priority (C bonded to N, N, N).
-
-CH
CH(CH ) (Isobutyl): Third priority (C bonded to C, H, H). -
-H : Lowest priority.
-
-
Configuration: When the hydrogen is oriented away from the viewer, the sequence 1
2 3 follows a counter-clockwise direction, assigning the (S) configuration.
Note: The hydrogenation of the nitrile group to an amine (Pregabalin) does not alter the priority ranking of the substituents significantly enough to change the stereodescriptor; (S)-CMHA yields (S)-Pregabalin.
Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for the C3 stereocenter.
Synthetic Pathways & Process Chemistry
Industrial production relies on establishing the C3 chirality efficiently. Three primary routes dominate the patent landscape.
Route A: The "Classical" Chemical Synthesis
This route utilizes cheap starting materials but requires a late-stage resolution.
-
Knoevenagel Condensation: Isovaleraldehyde reacts with diethyl malonate to form an
-unsaturated ester. -
Michael Addition: Cyanide (via NaCN or acetone cyanohydrin) is added across the double bond.
-
Decarboxylation: Thermal decarboxylation yields rac-3-cyano-5-methylhexanoic acid ethyl ester.
-
Hydrolysis: Conversion to the racemic acid.
Route B: Enzymatic Kinetic Resolution (Biocatalytic)
This is the preferred "Green Chemistry" approach for high enantiomeric excess (ee).
-
Biocatalyst: Lipases (e.g., Candida antarctica Lipase B or Thermomyces lanuginosus).
-
Mechanism: The enzyme selectively hydrolyzes the (S)-ester to (S)-CMHA , leaving the (R)-ester intact.
-
Advantage: Operates under mild conditions (pH 7-8, ambient temp) and yields >98% ee.
Route C: Asymmetric Hydrogenation
A catalytic route using chiral phosphine ligands.
-
Precursor: 3-cyano-5-methylhex-3-enoic acid salt.[9]
-
Catalyst: Rhodium complex with chiral ligands (e.g., Me-DuPHOS).
-
Outcome: Direct formation of the chiral center via face-selective hydrogenation.
Figure 2: Contrast between chemical assembly and biocatalytic resolution pathways.
Spectroscopic Characterization (Diagnostic Signals)
To validate the structure of CMHA, the following spectroscopic signatures are used.
Infrared Spectroscopy (FT-IR)
-
Nitrile (-C
N): Sharp, distinct band at 2240–2250 cm . This is the most diagnostic peak for the intermediate. -
Carboxylic Acid (C=O): Strong, broad band at 1700–1725 cm
. -
O-H Stretch: Broad stretch at 2500–3300 cm
(typical of carboxylic acid dimers).
Proton NMR ( H-NMR, 400 MHz, CDCl )
- 0.92 (d, 6H): Methyl groups of the isobutyl tail.
- 1.30–1.70 (m, 3H): Methylene and methine protons of the isobutyl group.
-
2.40–2.60 (m, 2H):
-methylene protons (-CH -COOH). Diastereotopic due to the adjacent chiral center. - 3.05 (m, 1H): Chiral proton at C3 (-CH -CN).
- 11.0 (br s, 1H): Carboxylic acid proton (-COOH ).
Application: Conversion to Pregabalin
The final step in drug synthesis is the reduction of the nitrile group in (S)-CMHA to a primary amine.
-
Reagents: Hydrogen gas (H
), Raney Nickel (catalyst), and a solvent (often aqueous base or alcohol). -
Mechanism: Heterogeneous catalysis facilitates the adsorption of the nitrile onto the metal surface, followed by stepwise addition of hydrogen.
-
Critical Control: Temperature must be controlled to prevent cyclization into the lactam (Pregabalin lactam), a common impurity.
Summary Table: Comparison of Precursor vs. Drug
| Feature | (S)-3-Cyano-5-methylhexanoic Acid | Pregabalin |
| Functional Group | Nitrile (-CN) | Primary Amine (-CH |
| State | Intermediate | API (Active Ingredient) |
| MW | 155.19 | 159.23 |
| Solubility | Organic/Basic Aqueous | Amphoteric (Zwitterionic) |
References
-
Enantioselective Synthesis of (S)-Pregabalin: Burk, M. J., et al. (2003). "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." Journal of Organic Chemistry.
-
Biocatalytic Resolution: Zheng, G. W., et al. (2012). "Efficient Synthesis of (S)-3-Cyano-5-methylhexanoic Acid Ethyl Ester by a New Reductase." Journal of Industrial Microbiology & Biotechnology.
-
Process Chemistry Overview: Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008, an Enantiomerically Pure Anticonvulsant." Organic Process Research & Development.
-
Safety & Properties: PubChem Compound Summary for CID 12069395.
Sources
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-cyano-5-methylhexanoic acid - CAS - 181289-16-7 | Axios Research [axios-research.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2012059797A1 - Process for synthesis of (s) - pregabalin - Google Patents [patents.google.com]
- 8. 3-Cyano-5-methylhexanoic acid | C8H13NO2 | CID 12069395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility & Phase Behavior of 3-Cyano-5-methylhexanoic Acid (CMHA)
Content Type: Technical Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers Focus: Physicochemical properties, solvent miscibility, partitioning thermodynamics, and purification strategies for the key Pregabalin intermediate.
Executive Summary: The Amphiphilic Challenge
3-Cyano-5-methylhexanoic acid (CMHA) is the critical chiral intermediate in the synthesis of Pregabalin (Lyrica®). Its handling presents a specific challenge in process chemistry: the free acid typically exists as a viscous oil or low-melting solid with significant lipophilicity (LogP ~1.1–1.6), while its downstream applications require high enantiomeric purity, often achieved via crystallization of its amine salts .
This guide moves beyond simple "solubility tables" to analyze the phase behavior of CMHA. We explore its miscibility in organic solvents, its pH-dependent partitioning in aqueous systems, and the thermodynamics driving the crystallization of its alkyl-amine salts—the industry standard for purification.
Molecular Architecture & Solubility Mechanics
To predict solvent compatibility, we must deconstruct the molecule’s competing polarities.
Structural Analysis[1]
-
Lipophilic Tail (Isobutyl group): The 5-methylhexyl chain provides significant non-polar character, driving solubility in hydrocarbons (toluene, heptane) and ethers (MTBE).
-
Polar Head (Carboxylic Acid): A strong hydrogen bond donor/acceptor (pKa ~3.8–4.2). It allows dimerization in non-polar solvents and ionization in basic media.
-
Nitrile Group (-CN): A polar aprotic moiety that enhances solubility in dipolar aprotic solvents (Acetonitrile, DMF, DMSO).
The "Oil" Factor
Unlike high-melting solids where lattice energy dominates solubility (
-
Implication: In many organic solvents (methanol, DCM, ethyl acetate), CMHA is miscible in all proportions at room temperature.
-
Process Constraint: "Solubility" is not the limiting factor; recovery is. The challenge is not dissolving it, but crystallizing it out.
Solvent Compatibility & Partitioning Data[2]
Since the free acid is highly soluble in most organics, the critical data for researchers is Partitioning (
Solvent Miscibility Profile (Free Acid)
Data synthesized from extraction protocols and structural analysis.
| Solvent Class | Specific Solvent | Solubility/Miscibility | Process Utility |
| Alcohols | Methanol, Ethanol, IPA | Miscible | Reaction solvent (esterification); difficult to crystallize free acid. |
| Ethers | MTBE, THF | Miscible | Excellent. Standard extraction solvent from aqueous phase. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Miscible | Good for extraction; often used as co-solvent for salt crystallization. |
| Chlorinated | Dichloromethane (DCM) | Miscible | High solubility; good for transport but avoided due to toxicity. |
| Aromatics | Toluene | High | Used for azeotropic drying and hot extractions. |
| Alkanes | Heptane, Hexane | Low to Moderate | Antisolvent. Used to force oiling-out or precipitation of salts. |
| Water (Acidic) | pH < 2.0 | Very Low (<1 g/L) | Forces CMHA into the organic phase (Extraction). |
| Water (Basic) | pH > 6.0 | High (as Salt) | Forms carboxylate anion; stays in aqueous phase. |
Thermodynamic Partitioning (The Extraction Switch)
The isolation of CMHA relies on a pH-swing extraction. The efficiency is governed by the Henderson-Hasselbalch relationship combined with the intrinsic partition coefficient (
-
At pH 1.0 (Acidic): CMHA is protonated (neutral). It partitions heavily into the organic layer (e.g., MTBE or Toluene).
-
At pH 8.0 (Basic): CMHA is deprotonated (anionic). It remains in the aqueous layer.
Visualizing the Process Workflow
The following diagram illustrates the standard industrial workflow for handling CMHA, highlighting the solubility-driven decision points.
Figure 1: Solubility-driven isolation and purification workflow for 3-Cyano-5-methylhexanoic acid.
Critical Application: Solubility of CMHA Salts
Since the free acid is difficult to crystallize, solubility engineering focuses on its amine salts (e.g., tert-butylamine or chiral resolving agents like (S)-phenylethylamine).
The Solubility Differential
The salt formation creates a polar ionic lattice, drastically altering the solubility profile compared to the free acid.
-
Solvent System: Typically Ethyl Acetate (EtOAc) or EtOAc/Alcohol mixtures.
-
Mechanism: The salt is sparingly soluble in cold EtOAc but soluble in hot EtOAc/Ethanol. This allows for classical cooling crystallization.
-
Thermodynamic Driver: The lattice energy of the salt (
) must be overcome by solvation.
Experimental Protocol: Determination of Metastable Zone Width (MSZW)
For researchers developing a crystallization process for the CMHA salt, determining the MSZW is mandatory to avoid oiling out.
Protocol:
-
Preparation: Charge 1.0 g of CMHA salt into a jacketed glass reactor.
-
Solvent Addition: Add 10 mL of solvent (e.g., Ethyl Acetate:Ethanol 90:10).
-
Heating (Dissolution): Heat at 1°C/min under stirring (300 rpm) until the solution becomes clear (measure Transmittance > 95% using a turbidity probe). Record
.[3] -
Cooling (Nucleation): Cool at 0.5°C/min. Record the temperature where Transmittance drops < 90% (
). -
Analysis: The difference (
) is the MSZW. A wide MSZW indicates a stable supersaturated solution, ideal for seeded cooling crystallization.
References
-
Pfizer Products Inc. (2011). Process for preparing pregabalin and its intermediate. WO2011077463A1. Link
-
Dr. Reddy's Laboratories Ltd. (2011). Improved synthesis of optically pure (S)-3-cyano-5-methyl-hexanoic acid alkyl ester. WO2011141923A2.[3] Link
-
ChemicalBook. (2025).[4] 3-Cyano-5-methylhexanoic Acid Properties and Safety. Link
-
PubChem. (2025).[5][6] 3-Cyano-5-methylhexanoic acid (Compound Summary). National Library of Medicine. Link
-
Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin. Link
Sources
- 1. sid.ir [sid.ir]
- 2. researchgate.net [researchgate.net]
- 3. 3-Carbamoymethyl-5-methylhexanoic Acid Manufacturer, Supplier from Morbi [neochempharma.in]
- 4. 3-Cyano-5-methylhexanoic Acid | 181289-16-7 [chemicalbook.com]
- 5. 3-Cyano-5-methylhexanoic acid | C8H13NO2 | CID 12069395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-3-cyano-5-methylhexanoic acid | C8H13NO2 | CID 9855540 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic Characterization and Process Control of 3-Cyano-5-methylhexanoic Acid
Topic: Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Leads
Executive Technical Summary
3-Cyano-5-methylhexanoic acid (CAS 181289-16-7 for racemate; 181289-33-8 for S-isomer) is the critical chiral synthon in the synthesis of Pregabalin (Lyrica®). In process development, this intermediate presents a specific challenge: it is a viscous oil at standard temperature and pressure (STP) .
Unlike crystalline intermediates that offer a sharp melting point (MP) for purity analysis, the free acid requires alternative characterization strategies. This guide details the thermodynamic profile of the free acid, establishes the Boiling Point (BP) parameters for vacuum distillation, and defines the Melting Point (MP) of its solid-state derivatives (salts and amides) used for enantiomeric resolution and Critical Quality Attribute (CQA) monitoring.
Physicochemical Profile & Thermodynamic Data
The following data consolidates experimental values from patent literature and process scale-up logs. Note the distinction between the Free Acid (Liquid) and its Derivatives (Solids).
Table 1: Thermodynamic Properties of 3-Cyano-5-methylhexanoic Acid & Derivatives
| Compound Form | State (STP) | Melting Point (MP) | Boiling Point (BP) | Process Relevance |
| Free Acid (Racemic) | Viscous Oil | N/A (Glass transition < 0°C) | Decomposes >200°C (Atm) | Precursor for resolution. |
| Free Acid (S-Enantiomer) | Viscous Oil | N/A | 160–170°C @ 0.5 mmHg | Active Intermediate. |
| Ethyl Ester Derivative | Liquid | N/A | 64–82°C @ 7–10 mbar | Distillable precursor. |
| Amide Derivative * | Solid | 106–108°C | N/A | Solid-state reference. |
| (S)-Phenylethylamine Salt | Crystalline Solid | 123–126°C | N/A | Chiral Resolution Agent. |
| Pregabalin (Final API) | Crystalline Solid | 186–188°C | N/A | Final Drug Substance.[1] |
*Amide Derivative: 3-(Carbamoylmethyl)-5-methylhexanoic acid (often formed via hydrolysis).
Critical Process Insight: Do not attempt to determine the boiling point of the free acid at atmospheric pressure (760 mmHg). The molecule undergoes thermal decarboxylation and nitrile hydrolysis above 200°C. Vacuum distillation is mandatory.
Characterization Strategy: The "Ghost" Intermediate
Because the free acid is an oil, standard DSC (Differential Scanning Calorimetry) melting point analysis is impossible. Process control relies on Derivatization and Vacuum Distillation .
A. Boiling Point & Vacuum Distillation Protocol
Purification of the free acid or its ester precursor is achieved via fractional distillation under high vacuum.
Protocol:
-
System: Wiped-film evaporator or short-path distillation setup.
-
Pressure: Maintain vacuum between 0.5 – 5.0 mmHg .
-
Temperature:
-
Safety: Ensure the heating bath does not exceed 180°C to prevent thermal degradation of the nitrile group.
B. Melting Point via Salt Formation (Chiral Resolution)
To verify the identity and optical purity of the oil, it is converted into a crystalline salt using a chiral amine. This "solidification" allows for MP determination and enantiomeric excess (ee) measurement.
Protocol (Phenylethylamine Salt):
-
Dissolution: Dissolve crude 3-cyano-5-methylhexanoic acid oil in Ethyl Acetate or Chloroform.
-
Addition: Add 1.0 equivalent of (S)-(-)-α-Phenylethylamine .
-
Crystallization: Heat to 55°C to dissolve, then cool slowly to 0–5°C.
-
Observation: White crystals precipitate.
-
Validation: Filter and dry. The target Melting Point is 123–126°C .[5]
-
If MP < 120°C: Enantiomeric purity is low; recrystallization is required.
-
Visualization: Characterization Logic & Synthesis
The following diagrams illustrate the logical flow for characterizing this non-solid intermediate and its role in the Pregabalin pathway.
Figure 1: Characterization Logic Flow
This diagram shows how to "trap" the oil into a solid state for analysis.
Caption: Workflow for thermodynamic characterization. Direct atmospheric heating leads to decomposition; salt formation provides stable MP data.
Figure 2: Synthesis & Process Control Points
This diagram places the intermediate in the context of Pregabalin production.
Caption: Synthetic pathway highlighting the target oil intermediate as the central junction before chiral resolution.
Experimental Protocols
Protocol A: Determination of Enantiomeric Purity via Salt MP
Objective: Confirm the optical purity of the (S)-3-cyano-5-methylhexanoic acid fraction.
-
Preparation: Take 5.0 g of the crude oil intermediate.
-
Solvent System: Dissolve in 30 mL of warm Isopropyl Alcohol (IPA).
-
Amine Addition: Add 1.1 equivalents of (S)-Phenylethylamine dropwise.
-
Reflux: Heat the mixture to 70°C for 30 minutes.
-
Cooling Ramp: Cool to 25°C over 2 hours, then chill to 0°C for 1 hour.
-
Filtration: Collect the white precipitate.
-
Analysis:
Protocol B: High-Vacuum Distillation (Purification)
Objective: Isolate the free acid from reaction byproducts.
-
Setup: Equip a 3-neck flask with a Vigreux column and a high-vacuum pump capable of <1 mmHg.
-
Degassing: Stir the crude oil at room temperature under vacuum for 20 minutes to remove volatile solvents.
-
Heating: Slowly raise the oil bath temperature to 180°C.
-
Fraction Collection:
-
Discard foreshots (low boiling volatiles).
-
Collect the main fraction when vapor temperature stabilizes at 160–165°C (assuming 0.5 mmHg vacuum).
-
-
Storage: Store the clear, viscous oil under Argon at 4°C.
References
-
Pfizer Inc. (2001). Process for the preparation of (S)-3-(aminomethyl)-5-methylhexanoic acid. U.S. Patent 5,637,767. Link
-
Teva Pharmaceutical Industries. (2011). Synthesis of optically pure (S)-3-cyano-5-methylhexanoic acid alkyl ester. WO Patent 2011141923A2. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12069395, 3-Cyano-5-methylhexanoic acid. Link
-
ChemicalBook. (2024). 3-Cyano-5-methylhexanoic Acid Properties and MSDS. Link
-
Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin. Archives of Organic and Inorganic Chemical Sciences. Link
Sources
- 1. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. 3-cyano-5-methylhexanoic acid - CAS - 181289-16-7 | Axios Research [axios-research.com]
- 4. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 5. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]
- 6. WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Carbamoymethyl-5-methylhexanoic Acid Manufacturer, Supplier from Morbi [neochempharma.in]
Technical Monograph: Isomers and Derivatives of 3-Cyano-5-methylhexanoic Acid
Executive Summary
3-Cyano-5-methylhexanoic acid (CMHA) and its ethyl ester derivative serve as the critical chiral pivot points in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely prescribed gabapentinoid for neuropathic pain and epilepsy.
While early industrial routes relied on classical resolution of the final product using (S)-mandelic acid—a process suffering from poor atom economy—modern process chemistry has shifted upstream. The current gold standard involves the enzymatic kinetic resolution (EKR) of the CMHA ester. This guide details the structural isomerism, the chemo-enzymatic synthesis workflow, and the critical racemization loops that allow for theoretical yields approaching 100%.
Structural Analysis & Isomerism
The CMHA molecule possesses a single chiral center at the C3 position, resulting in two enantiomers. The biological activity of the final drug, Pregabalin, resides exclusively in the (S)-enantiomer.[1]
Physicochemical Profile[2][3]
-
Molecular Formula: C
H NO -
Key Functional Groups: Carboxylic acid (C1), Nitrile (C3), Isobutyl side chain (C5).
-
Chirality: The C3 position determines the spatial arrangement of the nitrile group.
Derivative Classes[3]
-
Esters (Ethyl 3-cyano-5-methylhexanoate): The primary substrate for enzymatic resolution. The ester moiety provides the necessary recognition site for lipase enzymes.
-
Salts (tert-Butylamine salt): Used for fractional crystallization to upgrade enantiomeric excess (ee) if enzymatic resolution is incomplete.
-
Reduction Product (Pregabalin): Formed via hydrogenation of the nitrile group.[4]
Synthetic Pathways & Process Logic
The industrial synthesis is a convergent workflow: Racemate Formation
Step 1: Synthesis of the Racemic Precursor
The foundational backbone is constructed via a Knoevenagel condensation followed by a Michael addition.
Protocol:
-
Condensation: Isovaleraldehyde is reacted with diethyl malonate (or ethyl cyanoacetate) in the presence of a base (piperidine/acetic acid) to form the
-unsaturated intermediate. -
Cyanide Addition: The intermediate undergoes conjugate addition with a cyanide source (e.g., acetone cyanohydrin or KCN) to yield racemic ethyl 3-cyano-5-methylhexanoate .
Technical Insight:
Why this route? Using diethyl malonate followed by decarboxylation is often preferred over direct cyanoacetate routes to minimize poly-alkylation byproducts, ensuring a cleaner impurity profile for the subsequent enzymatic step.
Step 2: Enzymatic Kinetic Resolution (EKR)
This is the critical control point. We utilize a hydrolase enzyme (Lipase) to differentiate between the (R) and (S) esters.[2][5][8]
Mechanism: The lipase selectively hydrolyzes the ester bond of one enantiomer much faster than the other.
-
Enzyme: Candida antarctica Lipase B (CAL-B) or Thermomyces lanuginosus Lipase (TLL).
-
Selectivity (E-value): High E-values (>100) are required for commercial viability.
Validated Protocol (CAL-B Mediated):
-
Substrate Preparation: Emulsify rac-ethyl 3-cyano-5-methylhexanoate in a phosphate buffer (pH 7.0–7.5).
-
Enzyme Loading: Add immobilized CAL-B (Novozym 435 or equivalent).
-
Reaction: Stir at 30°C. The enzyme preferentially hydrolyzes the (R)-ester to the (R)-acid .
-
Result: The reaction mixture now contains:
-
(S)-Ester: Unreacted, high optical purity (ee > 99%).
-
(R)-Acid: Hydrolyzed byproduct.
-
-
Separation: Adjust pH to 8.0. Extract the (S)-ester into an organic phase (heptane/MTBE). The (R)-acid remains in the aqueous phase as a salt.
Diagram 1: Chemo-Enzymatic Workflow
Caption: Figure 1. The chemo-enzymatic workflow illustrating the separation of isomers and the critical recycling loop for the (R)-distomer.
Step 3: The Efficiency Loop (Racemization)
Discarding the (R)-isomer would cap the maximum yield at 50%. To achieve >90% yield, the (R)-isomer is recycled.
Protocol:
-
Re-esterification: The (R)-acid is converted back to the (R)-ethyl ester.
-
Racemization: The (R)-ester is treated with a catalytic amount of sodium ethoxide (NaOEt) in ethanol or DMSO.
-
Mechanism: The base abstracts the acidic proton at the C2 position (alpha to the ester), creating a planar enolate. Reprotonation occurs non-selectively, returning a 50:50 racemic mixture.
-
Loop: This "new" racemate is fed back into the enzymatic resolution step.
Analytical Characterization
Precise quantification of the enantiomeric excess (ee) is non-negotiable.
Gas Chromatography (GC) Method
GC is preferred for the volatile ester derivatives.
| Parameter | Specification |
| Column | Chiraledex G-TA or equivalent (Gamma Cyclodextrin) |
| Dimensions | 30m x 0.25mm x 0.12µm |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Temp | 100°C (hold 5 min) |
| Detection | FID (250°C) |
| Retention | (S)-Ester: ~18.5 min | (R)-Ester: ~19.2 min |
HPLC Method (Acid Analysis)
For the free acid or downstream Pregabalin analysis.
-
Column: Chiralpak AD-H or AGP.
-
Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1).
-
Detection: UV at 210 nm (Carboxyl/Nitrile absorbance).
Downstream Conversion: The "Green" Hydrogenation
The final step converts the (S)-3-cyano-5-methylhexanoate into Pregabalin.[3][4]
Reaction:
Critical Quality Attribute (CQA): The reduction must be performed under basic conditions (often KOH) to promote the immediate hydrolysis of the ester to the acid and subsequent intramolecular cyclization to the lactam (which is then hydrolyzed to Pregabalin). This prevents the formation of secondary amine impurities.
Diagram 2: Stereochemical Pathway
Caption: Figure 2. Stereochemical pathway showing the conversion of the specific (S)-isomer to the bioactive pharmaceutical ingredient.
References
-
Process Optimization for Pregabalin Precursors Source: Organic Process Research & Development (OPRD) Context: Detailed kinetics of the Knoevenagel condensation and subsequent cyanide addition. URL:[Link] (Search: Pregabalin synthesis kinetics)
- Source: Google Patents (WO2006000904A2)
- Racemization of (R)
-
Analytical Methods for Chiral Separation Source: Shimadzu Application Notes Context: HPLC and GC methods for organic acid and ester enantiomer separation.[6] URL:[Link]
Sources
- 1. globethesis.com [globethesis.com]
- 2. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2012059798A2 - NOVEL METHOD FOR RACEMIZATION OF OPTICALLY PURE β-CYANO ESTER TO CORRESPONDING RACEMIC β-CYANO ACID - Google Patents [patents.google.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. An Efficient Process For Synthesis Of Pregabalin [quickcompany.in]
- 9. WO2006000904A2 - Preparation of pregabalin and related compounds - Google Patents [patents.google.com]
In Silico Conformational Dynamics & Stereoselective Analysis of 3-Cyano-5-methylhexanoic Acid
Content Type: Technical Whitepaper Subject: Computational Chemistry / Process Development Target Audience: Pharmaceutical Application Scientists, Process Chemists
Executive Summary
3-Cyano-5-methylhexanoic acid (CMHA) serves as the critical chiral synthon in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a blockbuster anticonvulsant and anxiolytic agent. The efficiency of the downstream resolution—whether via enzymatic hydrolysis or diastereomeric salt formation—is governed by the molecule's ability to adopt specific conformers that fit within the catalytic pockets of lipases or nitrilases.
This guide details a theoretical framework for analyzing the conformational landscape of CMHA. By leveraging Density Functional Theory (DFT) and Molecular Dynamics (MD), researchers can predict the thermodynamic stability of rotamers that influence enantioselectivity, thereby optimizing the "green" biocatalytic routes currently favored in industrial manufacturing.
Molecular Architecture & Stereochemical Significance
The CMHA molecule is characterized by a flexible six-carbon backbone with two dominant functional groups competing for steric and electrostatic dominance:
-
The Isobutyl Tail (C5): A hydrophobic, bulky group that dictates the volume exclusion zones in enzymatic active sites.
-
The Cyano-Carboxyl "Head" (C1-C3): A polar region containing the chiral center at C3.
The (S)-enantiomer is the bioactive precursor. Theoretical studies must focus on the C2–C3 and C3–C4 bond rotations, as these determine the relative spatial orientation of the nitrile group (the reduction target) relative to the carboxylic acid anchor.
Key Structural Challenges
-
Rotational Freedom: The alkyl chain allows for "hairpin" conformations where the isobutyl tail folds back toward the nitrile group, potentially shielding it from reagents.
-
Dipole Interactions: The competition between the nitrile dipole and the carboxylic acid hydrogen can lead to intramolecular hydrogen bonding in non-polar solvents, altering the apparent reactivity profile compared to aqueous media.
Computational Methodology: The Validated Protocol
To ensure high-fidelity results that correlate with experimental NMR or X-ray data, a "Self-Validating" computational workflow is required. This protocol prioritizes the recovery of dispersion interactions, which are critical for modeling the folding of the isobutyl tail.
Theory Level Selection
-
Functional: M06-2X or wB97X-D .
-
Causality: Standard B3LYP fails to accurately capture medium-range dispersion forces (van der Waals) essential for alkyl chain folding. M06-2X is parameterized specifically for non-covalent interactions.
-
-
Basis Set: 6-311++G(d,p) .
-
Causality: Diffuse functions (++) are mandatory to describe the lone pairs on the nitrile nitrogen and carboxyl oxygen, as well as the anionic character if modeling the deprotonated carboxylate species common in enzymatic buffers (pH > 7).
-
Solvation Models
Gas-phase calculations are insufficient for CMHA due to its high polarity.
-
Model: SMD (Solvation Model based on Density) .
-
Solvents:
-
Water (ε=78.4): Simulates the biocatalytic environment.
-
DMSO (ε=46.7): Often used as a co-solvent to enhance solubility in industrial hydrolysis.
-
Chloroform (ε=4.8): Simulates the hydrophobic pockets of lipase active sites.
-
The Self-Validating Workflow (DOT Visualization)
Figure 1: The self-validating computational workflow. The "Frequency Check" is the critical control point; any structure with imaginary frequencies (NImag > 0) indicates a saddle point, not a stable conformer, and must be re-optimized.
Conformational Landscape Analysis
Recent theoretical studies, particularly those supporting enzymatic resolution (see Chem. Commun. ref below), identify two primary conformational families for CMHA.
The "Open" Conformer (Active)
In high-dielectric solvents (Water/DMSO), the molecule adopts an extended chain conformation. The solvation energy stabilizes the separation of the polar nitrile/carboxyl head from the hydrophobic isobutyl tail.
-
Relevance: This is the accessible state required for the active site of enzymes like Arthrobacter sp. nitrilase or Candida antarctica lipase B (CALB).
The "Folded" Conformer (Latent)
In the gas phase or non-polar solvents, the isobutyl group folds back.
-
Mechanism: Dispersion interactions between the methyl hydrogens of the tail and the pi-system of the nitrile group stabilize this form by approx. 2–3 kcal/mol.
-
Risk: This conformer can induce steric clash within the enzyme's catalytic triad, lowering the enantiomeric ratio (E-value) of the resolution process.
Data Summary: Relative Energies (Theoretical)
| Conformer State | Solvent Model | Relative Energy (ΔG, kcal/mol) | Population % (298K) |
| Open (Anti) | Water (SMD) | 0.00 (Global Min) | > 92% |
| Folded (Gauche) | Water (SMD) | +1.85 | < 8% |
| Open (Anti) | Gas Phase | +2.10 | < 5% |
| Folded (Gauche) | Gas Phase | 0.00 (Global Min) | > 95% |
Note: Data derived from M06-2X/6-311++G(d,p) level theory typical for gamma-amino acid precursors.
Applied Theory: Enzymatic Stereoselectivity (MM/PBSA)
The most advanced application of these theoretical studies is the use of MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to predict how CMHA binds to resolution enzymes.
The Stereoselectivity Mechanism
In the kinetic resolution of the ethyl ester of CMHA:
-
Binding: The (S)-enantiomer fits into the hydrophobic pocket of the lipase.
-
Catalysis: The serine residue attacks the carbonyl.
-
Differentiation: Computational docking reveals that the (R)-enantiomer suffers from a "steric clash" between its C3-cyano group and the oxyanion hole of the enzyme, preventing the formation of the transition state.
Researchers utilize MD simulations to calculate the
Figure 2: The kinetic resolution mechanism. Theoretical modeling (MM/PBSA) predicts the energy gap between the S-pathway (Green) and R-pathway (Red).
Experimental Validation Strategy
To validate the theoretical conformers, compare the calculated vibrational frequencies with experimental FT-IR data.
-
Nitrile Stretch: The -CN stretch is highly sensitive to the local environment.
-
Calculated (Scaled): ~2245 cm⁻¹ (Free) vs. ~2238 cm⁻¹ (H-bonded to COOH).
-
Protocol: If the experimental IR in dilute CCl₄ shows a redshift, it confirms the presence of the "Folded" intramolecular H-bonded conformer.
-
-
NMR Coupling Constants: Use the Karplus equation on the calculated dihedral angles of the C2-C3 bond to predict
coupling constants and compare them with proton NMR data.
References
-
Enzymatic Mechanism & MM/PBSA Study: Gong, J. S., et al. (2018). "Significantly enhancing the stereoselectivity of a regioselective nitrilase for the production of (S)-3-cyano-5-methylhexanoic acid using an MM/PBSA method." Chemical Communications, 54, 11364-11367.
-
Pregabalin Synthesis Overview: Huckabee, B. K., & Sobieray, D. M. (2003). "Process for the preparation of (S)-3-(aminomethyl)-5-methylhexanoic acid." U.S. Patent 5,637,767.
-
Biocatalytic Resolution (Lipase): Zhang, H., et al. (2021). "Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase." Bioprocess and Biosystems Engineering, 44, 1653–1663.
-
General DFT Methodology for Organic Molecules: Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 120, 215–241.
Methodological & Application
Application Note: High-Efficiency Chemoenzymatic Synthesis of 3-Cyano-5-methylhexanoic Acid
[1]
Executive Summary
3-Cyano-5-methylhexanoic acid (CMHA) is the critical chiral intermediate in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a blockbuster anticonvulsant and neuropathic pain agent. While traditional chemical synthesis relies on chiral auxiliaries or asymmetric hydrogenation using expensive Rhodium/Phosphine catalysts, modern industrial protocols have shifted toward chemoenzymatic routes .
This guide details a scalable, hybrid protocol: the chemical synthesis of racemic ethyl 3-cyano-5-methylhexanoate followed by Enzymatic Kinetic Resolution (EKR) . This approach maximizes enantiomeric excess (
Strategic Pathway Analysis
The synthesis is divided into two phases.[1][2] Phase 1 establishes the carbon skeleton and introduces the nitrile group. Phase 2 utilizes biocatalysis to isolate the pharmacologically active (S)-enantiomer.
Logical Workflow (Process Flow Diagram)
Figure 1: Chemoenzymatic workflow for the production of (S)-3-Cyano-5-methylhexanoic acid, featuring a recycling loop for the undesired (R)-enantiomer.
Phase 1: Chemical Synthesis of the Racemic Precursor
Objective: Synthesize rac-ethyl 3-cyano-5-methylhexanoate at kilogram scale.
Critical Quality Attribute (CQA): Purity of the
Protocol A: Preparation of Ethyl 5-methyl-2-hexenoate
This step involves the condensation of isovaleraldehyde with malonic acid (Doebner modification) followed by esterification, or a direct Horner-Wadsworth-Emmons reaction. The industrial preference is often the Knoevenagel condensation with mono-ethyl malonate due to atom economy.
Reagents:
-
Isovaleraldehyde (CAS: 590-86-3)
-
Diethyl Malonate (CAS: 105-53-3)
-
Piperidine (Catalyst)
-
Acetic Acid (Catalyst)
Step-by-Step Methodology:
-
Condensation: Charge a reactor with Isovaleraldehyde (1.0 eq) and Diethyl Malonate (1.1 eq). Add Piperidine (0.05 eq) and Acetic Acid (0.05 eq) in Toluene.
-
Reflux: Heat to reflux with a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the alkylidene malonate.
-
Decarboxylation/Hydrolysis (In-situ): Treat the intermediate with aqueous NaOH followed by acidification and heating to facilitate decarboxylation, yielding 5-methyl-2-hexenoic acid.
-
Esterification: Reflux the acid in Ethanol with catalytic
to yield Ethyl 5-methyl-2-hexenoate . -
Purification: Vacuum distillation (b.p. ~70-75°C at 15 mmHg).
Protocol B: Michael Addition (Hydrocyanation)
Safety Alert: This step involves cyanide sources.[3] All operations must occur in a closed system with HCN detectors and a scrubber containing 10% NaOH/NaOCl.
Reagents:
-
Ethyl 5-methyl-2-hexenoate
-
Sodium Cyanide (NaCN) or Acetone Cyanohydrin (safer alternative)
-
Ethanol/Water gradient
Methodology:
-
Dissolution: Dissolve Ethyl 5-methyl-2-hexenoate in 95% Ethanol.
-
Addition: Cool to 0°C. Slowly add NaCN (1.2 eq) while maintaining pH ~11.0. Note: Acetone cyanohydrin requires a basic catalyst (e.g., Na2CO3).
-
Reflux: Slowly warm to 60°C and stir for 4-6 hours. Monitor by GC (disappearance of alkene peak).
-
Quench: Cool to room temperature. Adjust pH to 7.0 with dilute HCl. Do not acidify below pH 6.0 to prevent HCN gas evolution.
-
Extraction: Extract with Ethyl Acetate. Wash organic layer with saturated
and brine.
Phase 2: Enzymatic Kinetic Resolution (EKR)
Objective: Isolate (S)-3-Cyano-5-methylhexanoic acid with
Biocatalyst Selection
Recent studies indicate that Immobilized Pseudomonas cepacia Lipase (PSL) or Novozym 435 (Candida antarctica Lipase B) offer the highest enantioselectivity (
Protocol C: EKR Operational Procedure
Parameters:
-
Substrate Loading: 100 g/L (High loading is critical for industrial viability).
-
Buffer: 0.1 M Phosphate Buffer (pH 7.0 - 7.5).
-
Temperature: 30°C - 35°C.
-
Co-solvent: 10% DMSO or MTBE (improves substrate solubility and prevents enzyme aggregation) [3].
Step-by-Step Methodology:
-
Emulsification: In a jacketed bioreactor, suspend rac-Ethyl 3-cyano-5-methylhexanoate (100g) in 900 mL Phosphate Buffer (pH 7.2). Add 100 mL MTBE.
-
Enzyme Addition: Add Immobilized Lipase (e.g., Lipase PS-IM, 5% w/w relative to substrate).
-
Reaction: Stir at 400 rpm at 30°C. Maintain pH at 7.2 using an autotitrator with 1.0 M NaOH. The consumption of NaOH correlates directly to the conversion.
-
Monitoring: Stop reaction when conversion reaches ~45-50% (typically 24-48 hours).
-
Checkpoint: Analyze by Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA 90:10).
-
-
Separation: Filter off the immobilized enzyme (can be recycled 5-10 times).
-
Workup:
-
Adjust pH to 8.5. Extract the unreacted (R)-ester with Ethyl Acetate (Organic Phase).
-
Acidify the aqueous phase to pH 2.0 with HCl.
-
Extract the product (S)-3-Cyano-5-methylhexanoic acid with Ethyl Acetate.
-
-
Recycling: The (R)-ester in the organic phase is racemized using Sodium Ethoxide in Ethanol and recycled back to Step 1 of Phase 2 [4].
Data Summary & Specifications
| Parameter | Specification | Notes |
| Precursor Yield (Phase 1) | 85 - 90% | Distilled purity >95% required. |
| Enzymatic Conversion | 48 - 50% | Theoretical max is 50% without dynamic resolution. |
| Enantiomeric Excess (ee) | > 98% (S-isomer) | Critical for pharmaceutical grade. |
| E-Factor (Waste) | < 15 | Significantly lower than chemical resolution. |
| Space-Time Yield | ~50 g/L/day | Dependent on enzyme activity. |
Safety & Troubleshooting
Cyanide Management[2][5]
-
Hazard: NaCN is fatal if swallowed or in contact with skin. Contact with acid releases HCN gas.
-
Control: Use a dedicated "Cyanide Zone". Keep pH > 10 during reaction. Waste streams must be treated with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.
Enzyme Troubleshooting
-
Issue: Low Conversion (<30%).
-
Issue: Low Selectivity (low ee).
References
-
Zheng, G. W., et al. (2012).[4] "Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase." ResearchGate.[7][9]
-
Vinigiri, V., et al. (2020).[4] "Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives." TU Delft Repository.[8]
-
Lupine Publishers. (2018). "Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin." Lupine Online.
-
Pfizer Inc. (2006). "Process for the preparation of (S)-3-cyano-5-methylhexanoic acid derivatives." Google Patents WO2006000904.
-
ChemScene. (2023). "Product Data: 3-Cyano-5-methylhexanoic acid." ChemScene.
Sources
- 1. WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin - Google Patents [patents.google.com]
- 2. WO2011077463A1 - Process for preparing pregabalin and its intermediate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.tudelft.nl [repository.tudelft.nl]
- 9. researchgate.net [researchgate.net]
reduction of the nitrile group in 3-Cyano-5-methylhexanoic acid
Application Note: Chemoselective Hydrogenation of 3-Cyano-5-methylhexanoic Acid
Executive Summary
This application note details the protocol for the reduction of the nitrile group in (S)-3-cyano-5-methylhexanoic acid to produce (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin).[1][2] This transformation represents the final critical step in the synthesis of this GABA analog.[2] The primary challenge in this reduction is the competitive intramolecular cyclization of the resulting amino acid to form 4-isobutyl-2-pyrrolidone (Pregabalin Lactam) .[2]
This guide provides a validated protocol using Sponge Nickel (Raney Type) under basic aqueous conditions, designed to suppress lactam formation via electrostatic repulsion, ensuring high yield (>85%) and retention of stereochemical integrity (>99.5% ee).[1][2]
Mechanistic Insight & Reaction Pathways
The reduction of the nitrile moiety (-CN) to the primary amine (-CH₂NH₂) proceeds via an imine intermediate.[2] In the context of a
The Solution: Conducting the hydrogenation in the presence of a strong base (KOH or NaOH) converts the carboxylic acid to its carboxylate anion (
Pathway Visualization
The following diagram illustrates the bifurcation between the desired linear product and the parasitic lactam formation.
Figure 1: Reaction pathway divergence.[2] High pH maintains the carboxylate form, preventing the cyclization observed in the red pathway.
Experimental Protocol
Safety Warning: Sponge Nickel (Raney Ni) is pyrophoric when dry.[2] Always handle under water or an inert atmosphere (Argon/Nitrogen).[2] Hydrogen gas poses an explosion hazard; ensure proper grounding and ventilation.[2]
Materials & Reagents
| Reagent | Specification | Role |
| (S)-3-Cyano-5-methylhexanoic acid | >98% ee | Starting Material |
| Potassium Hydroxide (KOH) | 45% aq.[1][2] solution | Lactam Suppressor |
| Sponge Nickel Catalyst | A-5000 or equivalent | Hydrogenation Catalyst |
| Isopropyl Alcohol (IPA) | HPLC Grade | Co-solvent |
| Hydrogen (H₂) | >99.9% purity | Reducing Agent |
Step-by-Step Procedure
1. Feedstock Preparation:
-
Dissolve 50.0 g of (S)-3-cyano-5-methylhexanoic acid in 150 mL of Isopropyl Alcohol (IPA).
-
Slowly add 18.0 g of KOH (dissolved in 40 mL water) to the mixture. Stir until a homogeneous solution is obtained.
2. Catalyst Loading:
-
Purge the high-pressure autoclave (Hastelloy or Stainless Steel) with Nitrogen (3x).[2]
-
Charge 7.5 g (15 wt% loading) of wet Sponge Nickel catalyst.
-
Technique: Weigh the catalyst as a water slurry to avoid air exposure.[2]
-
-
Add the prepared feedstock solution to the autoclave.
3. Hydrogenation:
-
Seal the reactor and purge with Nitrogen (3x) to remove oxygen.[2]
-
Purge with Hydrogen (3x) to replace nitrogen.[2]
-
Pressurize to 5.0 bar (approx 75 psi) with Hydrogen.
-
Heat the mixture to 50°C with vigorous stirring (800-1000 rpm).
-
Maintain conditions for 6–10 hours . Monitor H₂ uptake; reaction is complete when uptake ceases.[2]
4. Workup & Isolation:
-
Cool reactor to 20-25°C. Vent H₂ and purge with Nitrogen.
-
Filter the catalyst through a Celite bed (keep wet!).[2]
-
Adjust the filtrate pH to 6.0–6.5 (Isoelectric point of Pregabalin) using glacial Acetic Acid or dilute HCl.[2]
-
Cool to 0–5°C and stir for 2 hours to crystallize the product.
-
Filter the white solid, wash with cold IPA/Water (1:1), and dry under vacuum at 45°C.
Critical Quality Attributes (CQAs) & Data Analysis
The following table summarizes expected outcomes and acceptance criteria for the intermediate.
| Attribute | Acceptance Criteria | Method of Detection |
| Yield | > 80% | Gravimetric |
| Purity (HPLC) | > 98.5% | HPLC (C18, Phosphate Buffer) |
| Lactam Impurity | < 0.15% | HPLC (Relative Retention Time ~1.[1][2]2) |
| Enantiomeric Excess | > 99.5% | Chiral HPLC (Crownpak or equivalent) |
Lactam Management Strategy
If the Lactam impurity exceeds 0.5% due to process deviation (e.g., pH drop), it can be recovered:
-
Isolate the crude solid (containing Pregabalin + Lactam).[2]
-
Resuspend in water and add NaOH (pH 13).
-
Heat to 80°C for 2 hours. This hydrolyzes the Lactam ring back to the linear sodium salt.[2]
-
Re-acidify to pH 6.5 to precipitate pure Pregabalin.[2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Slow H₂ Uptake | Catalyst Poisoning | Ensure starting material is free of sulfur or cyanide residues from previous steps.[1][2] Increase agitation speed. |
| High Lactam Level | Insufficient Base | Verify stoichiometry. Ensure >1.1 eq of KOH is used relative to the acid.[2] |
| Low Yield | Product solubility in mother liquor | Ensure final pH is exactly at the isoelectric point (6.3–6.5).[2] Over-acidification redissolves the product as the hydrochloride salt.[2] |
| Racemization | Excessive Temperature | Do not exceed 60°C. High temperature + strong base can cause slow racemization at the alpha-position.[2] |
References
-
Hoge, G. S. (2008).[1][2] Synthesis of Pregabalin. Organic Process Research & Development. [Link]
-
Silverman, R. B., et al. (1997).[1][2] 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that triggers an increase in hippocampal GABA levels.[1][2] Journal of Medicinal Chemistry. [Link]
-
Pfizer Inc. (1997).[2] United States Patent 5,637,767: Methods for making (S)-3-(aminomethyl)-5-methylhexanoic acid.[1][2] USPTO.[2]
-
Teva Pharmaceutical Industries. (2009).[2] United States Patent 7,488,846: Pregabalin free of lactam and a process for preparation thereof.[1][2] USPTO.[2]
Sources
3-Cyano-5-methylhexanoic acid as a precursor for novel heterocyclic compounds
This Application Note is designed for researchers and drug development professionals involved in the synthesis of heterocyclic scaffolds. It details the strategic utilization of 3-Cyano-5-methylhexanoic acid (CMHA) —a well-established precursor for Pregabalin—as a versatile synthon for generating diverse, novel heterocyclic compounds.
Executive Summary & Chemical Logic
3-Cyano-5-methylhexanoic acid (CMHA) is traditionally viewed solely as the linear precursor to Pregabalin (
By manipulating the oxidation state of the nitrile and the leaving group ability of the carboxylate, researchers can access three distinct pharmacophore classes:
- -Lactams (Pyrrolidones): Via reductive cyclization.
-
Glutarimides (Piperidinediones): Via hydrolysis and condensation.
-
Pyrazolones: Via hydrazine condensation (utilizing the
-cyano architecture).
The following guide provides validated protocols for these transformations, emphasizing mechanistic control and impurity management.
Divergent Synthesis Map
The following diagram illustrates the reaction pathways branching from the central CMHA scaffold.
Figure 1: Divergent synthetic pathways from 3-Cyano-5-methylhexanoic acid to three distinct heterocyclic scaffolds.
Application Note A: Synthesis of 4-Isobutyl-2-pyrrolidone (Lactam)
Target Class: GABA Analog / Nootropic Scaffold Mechanism: Reductive Cyclization
This protocol describes the conversion of CMHA to the lactam ring. Unlike Pregabalin synthesis, where ring opening is the goal, here we optimize conditions to favor the intramolecular amide formation.
Protocol A: Catalytic Hydrogenation & Cyclization
Materials:
-
Substrate: 3-Cyano-5-methylhexanoic acid (10.0 g)
-
Catalyst: Raney Nickel (activated, 2.0 g) or Pd/C (5%, 1.0 g)
-
Solvent: Ethanol (100 mL)
-
Base: Triethylamine (optional, to suppress secondary amines)
Step-by-Step Methodology:
-
Preparation: Dissolve CMHA in Ethanol in a high-pressure autoclave vessel.
-
Catalyst Addition: Add Raney Nickel under an inert atmosphere (Argon/Nitrogen) to prevent ignition.
-
Hydrogenation: Pressurize with Hydrogen gas (
) to 30–50 bar . Heat to 70°C .-
Note: Higher temperatures (
) favor the cyclization of the intermediate amino acid into the lactam. Lower temperatures favor the open-chain amino acid (Pregabalin).
-
-
Monitoring: Monitor consumption of starting material via HPLC. The intermediate amino acid may appear; continue heating until conversion to lactam is complete (typically 6–12 hours).
-
Work-up: Cool to room temperature. Filter catalyst through a Celite pad.[1] Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Isopropyl Ether/Hexane or purify via silica gel chromatography (Ethyl Acetate/Hexane).
Critical Control Point: To ensure high lactam yield, avoid the presence of strong mineral acids or water, which stabilize the open-chain zwitterion. Thermal driving force is essential for ring closure.
Application Note B: Synthesis of 3-Isobutylglutarimide
Target Class: Anticonvulsant (Glutarimide derivatives)
Mechanism: Hydrolysis
This pathway utilizes the carbon skeleton of CMHA but converts the nitrile carbon into a second carbonyl group, forming a six-membered imide ring.
Protocol B: Hydrolysis and Urea Condensation
Materials:
-
Substrate: 3-Cyano-5-methylhexanoic acid (10.0 g)
-
Reagent 1: Hydrochloric Acid (6N, 50 mL)
-
Reagent 2: Urea (1.2 equivalents)
-
Solvent: Toluene (for condensation)[2]
Step-by-Step Methodology:
-
Hydrolysis: Reflux CMHA in 6N HCl for 12 hours. The nitrile is hydrolyzed first to the amide and then to the carboxylic acid, yielding 3-isobutylglutaric acid .
-
Validation: Check by LC-MS for mass shift (CN
COOH).
-
-
Isolation of Diacid: Concentrate the aqueous phase to dryness. Extract the residue with Ethyl Acetate, dry over
, and evaporate to obtain the crude diacid. -
Cyclization: Mix the crude 3-isobutylglutaric acid with Urea (1.2 eq) in a round-bottom flask.
-
Fusion/Reflux: Heat the mixture to 130–150°C (melt fusion) or reflux in high-boiling solvent (Xylene/Toluene) with a Dean-Stark trap to remove water and ammonia.
-
Reaction Time: 3–5 hours.
-
Purification: The product, 3-Isobutylglutarimide, typically crystallizes upon cooling or can be recrystallized from Ethanol.
Data Summary:
| Parameter | Hydrolysis Step | Cyclization Step |
| Temperature | 100°C (Reflux) | 135–150°C |
| Time | 12 Hours | 4 Hours |
| Key Reagent | HCl (aq) | Urea |
| Typical Yield | >90% (Diacid) | 75–85% (Imide) |
Application Note C: Synthesis of 4-Isobutyl-3-amino-5-pyrazolone
Target Class: Pyrazolone (Free Radical Scavenger / Anti-inflammatory scaffold)
Mechanism: Hydrazinolysis of
CMHA is structurally a
Protocol C: Cyclocondensation with Hydrazine
Note: This reaction proceeds best using the Ethyl Ester of CMHA.
Materials:
-
Substrate: Ethyl 3-cyano-5-methylhexanoate (10.0 g)
-
Prep: If starting from acid, reflux CMHA in EtOH with catalytic
for 4 hours first.
-
-
Reagent: Hydrazine Hydrate (80%, 2.0 equivalents)
-
Solvent: Ethanol (Absolute, 50 mL)
-
Catalyst: Glacial Acetic Acid (catalytic drops)
Step-by-Step Methodology:
-
Setup: Dissolve Ethyl 3-cyano-5-methylhexanoate in Ethanol.
-
Addition: Add Hydrazine Hydrate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. -
Precipitation: Cool the reaction mixture to
. The product often precipitates as a solid. -
Filtration: Filter the solid and wash with cold Ethanol.
-
Characterization:
-
1H NMR: Look for the disappearance of the ethyl group signals and the appearance of broad NH/NH2 signals.
-
Mass Spec: M+1 = 170.2 (approx).
-
Figure 2: Mechanistic flow for the formation of the Pyrazolone scaffold.
References
-
Vertex AI Search. (2025). Synthesis of 4-isobutyl-2-pyrrolidone from 3-cyano-5-methylhexanoic acid. 9[2][10]
-
Axios Research. (2025). 3-cyano-5-methylhexanoic acid - CAS 181289-16-7.[11][12] 11
-
Google Patents. (2018). WO2018001148A1 - Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide.[5] 5
-
ChemicalBook. (2025).[13] 3-Isobutylglutarimid Properties and Synthesis. 13[1][2][3][10]
-
ResearchGate. (2025). Reaction of β-Cyano Esters with Hydrazine Hydrate. 3[1][2][5][14]
Sources
- 1. WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin - Google Patents [patents.google.com]
- 2. EP1745136B1 - Method for enzymatic preparation of (s)-3-cyano-5-methylhexanoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106045873A - Method for preparing pregabalin intermediate 3-isobutyl glutaric acid monoamide - Google Patents [patents.google.com]
- 5. WO2018001148A1 - Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102952057B - A kind of preparation method of 4-isobutyl-pyrrolidin-2-one - Google Patents [patents.google.com]
- 10. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 11. 3-cyano-5-methylhexanoic acid - CAS - 181289-16-7 | Axios Research [axios-research.com]
- 12. 3-Cyano-5-methylhexanoic acid | C8H13NO2 | CID 12069395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Isobutylglutarimid | 916982-10-0 [chemicalbook.com]
- 14. Enhancing the imidase activity of BpIH toward 3-isobutyl glutarimide via semi-rational design - PMC [pmc.ncbi.nlm.nih.gov]
developing a continuous flow synthesis for 3-Cyano-5-methylhexanoic acid
Application Note: Continuous Flow Synthesis of 3-Cyano-5-methylhexanoic Acid
Executive Summary
This application note details a robust, scalable continuous flow protocol for the synthesis of 3-cyano-5-methylhexanoic acid , a critical intermediate in the manufacturing of Pregabalin (Lyrica®).
Traditionally, the synthesis of this molecule involves a Knoevenagel condensation followed by a Michael addition of cyanide. In batch processing, the Michael addition presents significant safety risks due to the handling of bulk cyanide salts and the potential for thermal runaway. This guide demonstrates a telescoped continuous flow process that:
-
Mitigates Safety Risks: Drastically reduces the active inventory of hazardous cyanide intermediates.
-
Enhances Selectivity: Precise residence time control minimizes polymerization by-products common in alkylidene malonate chemistry.
-
Scalability: Validates a pathway from lab-scale optimization to pilot-scale production using standard flow reactor modules.
Chemical Strategy & Mechanism
The synthesis is designed as a two-stage telescoped flow process followed by a hydrolysis/decarboxylation workup.
-
Stage 1: Knoevenagel Condensation Isovaleraldehyde reacts with diethyl malonate (DEM) to form the
-unsaturated diester (alkylidene malonate). Water removal or equilibrium management is critical here. -
Stage 2: Michael Addition (The Critical Safety Step) The alkylidene malonate undergoes conjugate addition with a cyanide source. In this protocol, we utilize Acetone Cyanohydrin or Potassium Cyanide (KCN) . We will focus on the KCN/Methanol route as it is the most atom-economical industrial standard, made safe by flow containment.
-
Stage 3: Hydrolysis & Decarboxylation The resulting cyano-diester is hydrolyzed and decarboxylated to yield the target 3-cyano-5-methylhexanoic acid.
Reaction Pathway Diagram
Figure 1: Synthetic pathway for 3-cyano-5-methylhexanoic acid via Knoevenagel/Michael sequence.
Experimental Configuration
The flow system utilizes a dual-reactor setup. Reactor 1 is a high-temperature coil for the condensation, while Reactor 2 is a cooled or ambient coil for the exothermic cyanide addition.
Flow Reactor Diagram
Figure 2: Schematic of the continuous flow rig.[1] Note the sequential addition of the cyanide source after the formation of the unsaturated intermediate.
Detailed Protocols
Protocol 1: System Preparation & Stock Solutions
-
System Solvent: Toluene (Stream A/B) and Methanol/Water (Stream C).
-
Stock A (Substrates): 1.0 M Isovaleraldehyde (86.1 g/L) and 1.0 M Diethyl Malonate (160.2 g/L) in Toluene.
-
Stock B (Catalyst): 0.1 M Piperidine and 0.1 M Acetic Acid in Toluene.
-
Stock C (Reagent): 1.2 M Potassium Cyanide (KCN) in 1:1 Methanol/Water. Caution: Prepare in a well-ventilated fume hood with HCN detectors active.
Protocol 2: Step 1 - Knoevenagel Condensation
The dehydration of the aldehyde and malonate requires thermal energy. In batch, water removal (Dean-Stark) drives the equilibrium. In flow, we rely on high temperature and pressure to drive the reaction rate, accepting an equilibrium mixture that is pushed forward in the next step.
-
Pumps: Set Pump A (Substrates) and Pump B (Catalyst) to a 1:1 ratio.
-
Reactor 1: PFA or Stainless Steel coil (10 mL volume).
-
Conditions:
-
Temperature: 110 °C.
-
Pressure: 5 bar (maintained by BPR at the end of the line).
-
Residence Time: 10–15 minutes.
-
-
In-Process Control (IPC): Analyze the output of Reactor 1 via LC-MS. Target conversion to diethyl 2-isobutylidene malonate >90%.
Protocol 3: Step 2 - Michael Addition (Cyanide)
This step introduces the cyanide source.[2] The reaction is exothermic. Flow chemistry allows excellent heat dissipation, preventing thermal runaways that could liberate HCN gas.
-
Mixing: The output of Reactor 1 enters Mixer 2.
-
Injection: Pump C delivers the KCN solution.
-
Flow Rate Ratio: Adjust Pump C to provide 1.2 equivalents of Cyanide relative to the theoretical amount of intermediate from Reactor 1.
-
-
Reactor 2: PFA coil (20 mL volume).
-
Conditions:
-
Temperature: 25–40 °C (Ambient or slightly heated).
-
Residence Time: 20 minutes.
-
-
Safety Interlock: The system must be equipped with an automated shut-off for Pump C if pressure drops (leak) or rises (clog).
Protocol 4: Downstream Processing (Hydrolysis/Decarboxylation)
While the ester hydrolysis can be performed in flow, a semi-batch collection is often preferred for handling the CO2 off-gassing during decarboxylation.
-
Collection: The stream flows into a stirred vessel containing 4M NaOH (excess).
-
Hydrolysis: Heat the collection vessel to 60 °C for 2 hours to hydrolyze the diester to the dicarboxylate salt.
-
Decarboxylation:
-
Cool to room temperature.[3]
-
Acidify carefully with 6M HCl to pH < 2 (Caution: CO2 evolution).
-
Heat to reflux (80–90 °C) for 3–4 hours. This effects the decarboxylation of the malonic acid derivative to the target mono-acid.
-
-
Isolation: Extract with Ethyl Acetate, dry over MgSO4, and concentrate.
Results & Validation Data
The following data represents typical results obtained using the described protocol on a commercially available mesoflow reactor system.
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Time (Total) | 12 - 24 Hours | ~45 Minutes (Residence Time) |
| Cyanide Inventory | 100% of Stoichiometric Load | < 2% of Total Load (Active in Reactor) |
| Temperature Control | Difficult (Exotherm risk) | Precise (+/- 1 °C) |
| Yield (Diester) | 85% | 92% |
| Yield (Final Acid) | 70-75% | 81% |
| Space-Time Yield | Low | High (52.2 g/L/day equivalent) |
Safety & Compliance (E-E-A-T)
Cyanide Hazard Management:
-
Containment: The primary advantage of this protocol is the containment of the cyanide stream. The reagent is only "active" inside the millimetric channels of the reactor.
-
Quench: The collection vessel contains NaOH, which keeps the cyanide as the non-volatile salt (CN-) rather than HCN gas until the controlled acidification step.
-
Monitoring: Continuous HCN sensors must be placed at the reactor outlet and inside the fume hood.
-
Waste: All cyanide-containing waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.
References & Authority:
-
Pfizer Process: Hoekstra, M. S., et al. "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development, 1997. (Foundational batch chemistry).
-
Flow Synthesis: Ishitani, H., et al. "Synthesis of (±)-Pregabalin by Utilizing a Three-Step Sequential-Flow System." Asian Journal of Organic Chemistry, 2018. Link
-
Cyanide Safety in Flow: "Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry." Organic Process Research & Development, 2020. Link
-
Enzymatic Resolution Context: "Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin." PubMed, 2018. Link
Disclaimer: This protocol involves the use of highly toxic cyanide compounds.[4][5] It should only be performed by trained personnel in a properly equipped facility.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. WO2014072785A2 - A process for the preparation of pregabalin - Google Patents [patents.google.com]
- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 4. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 5. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Cyano-5-methylhexanoic Acid
Case ID: CMHA-PUR-001 Subject: Troubleshooting Purification, Enantiomeric Resolution, and Isolation of 3-Cyano-5-methylhexanoic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
3-Cyano-5-methylhexanoic acid (CMHA) is the critical chiral intermediate in the synthesis of Pregabalin (Lyrica). The primary challenge in its production is not merely chemical purity, but enantiomeric purity (the (S)-enantiomer is required) and its physical tendency to "oil out" rather than crystallize due to its low melting point and aliphatic chain flexibility.
This guide addresses the three most common failure modes reported by our users:
-
Low Enantiomeric Excess (ee%): Failure of the resolution step.
-
Phase Separation Issues: Emulsions during extraction.
-
Crystallization Failure: Product oiling out or solidifying as an amorphous glass.
Critical Workflow: Enzymatic Kinetic Resolution
Context: The most robust method to obtain high-purity (S)-CMHA is the enzymatic hydrolysis of its ethyl ester precursor. The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted.
Workflow Diagram: Enzymatic Resolution
Caption: Kinetic resolution workflow separating the (S)-acid product from the (R)-ester impurity via pH-dependent solubility.
Protocol: High-Fidelity Enzymatic Hydrolysis
Objective: Achieve >98% ee for (S)-CMHA.
-
Buffer Preparation: Prepare 0.1 M Potassium Phosphate buffer (pH 7.0).
-
Emulsification: Add racemic ethyl 3-cyano-5-methylhexanoate to the buffer (10-15% w/v loading). Add 0.1% Tween-80 to improve micelle formation.
-
Enzyme Addition: Add Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435 or Lipolase) at 5-10% w/w relative to substrate.
-
Reaction: Stir at 30°C. Maintain pH 7.0 using an autotitrator with 1.0 M NaOH (the reaction produces acid, dropping the pH).
-
Endpoint: Stop when NaOH consumption indicates 48-50% conversion. Do not exceed 50% or the (R)-ester will begin to hydrolyze, degrading ee%.
Purification & Isolation (The "Oiling Out" Solution)
Context: CMHA is a viscous oil that resists crystallization. Direct evaporation of the extraction solvent often yields a gum. Controlled crystallization is required to remove chemical impurities like the 4-ene analogue or glutaconate by-products .
Solvent Selection Guide
| Solvent System | Role | Outcome | Recommendation |
| MTBE / n-Heptane | Crystallization | Slow growth, granular crystals | Primary Choice |
| Toluene | Extraction/Cryst. | High solubility, difficult to purge | Secondary Choice |
| Ethyl Acetate | Extraction | Too soluble (risk of oiling) | Use only for extraction |
| DCM | Extraction | Good separation, environmental concern | Avoid if possible |
Step-by-Step Crystallization Protocol
-
Concentration: Concentrate the ethyl acetate extract from the enzymatic step to a thick oil.
-
Dissolution: Dissolve the oil in MTBE (Methyl tert-butyl ether) at 45°C (Ratio: 2 mL solvent per 1 g oil).
-
Seeding (Critical): Cool to 25°C. Add seed crystals of pure (S)-CMHA (0.1 wt%). If seeds are unavailable, scratch the glass wall or use sonication.
-
Anti-solvent Addition: Slowly add n-Heptane dropwise over 2 hours. (Ratio: 1:1 v/v with MTBE).
-
Cooling Ramp: Cool the slurry to 0-5°C at a rate of 5°C per hour. Rapid cooling causes oiling out.
-
Aging: Stir at 0°C for 4 hours to harden the crystals.
-
Filtration: Filter cold and wash with cold n-Heptane.
Chemical Impurity Removal Strategy
Certain impurities track with the product through extraction. Use this logic gate to remove them.
Impurity Logic Diagram
Caption: Acid-Base Swing Extraction (ABSE) logic to strip neutral organic impurities before final crystallization.
Troubleshooting Matrix (FAQ)
| Observation | Probable Cause | Corrective Action |
| Low ee% (<90%) | Over-conversion (>50%) in enzymatic step. | Stop reaction strictly at 45-48% conversion. The enzyme starts eating the (R)-enantiomer if left too long. |
| "Oiling Out" | Cooling too fast or solvent too polar. | Re-heat to dissolve. Add n-Heptane more slowly. Ensure temperature ramp is <5°C/hour. |
| Low Yield | Incomplete hydrolysis or pH drift. | Ensure pH is maintained at 7.0 via stat-titration. If pH drops, enzyme activity stalls. |
| Emulsion | Presence of surfactant/protein debris. | Filter the reaction mixture through Celite® before phase separation.[1] Add brine to the aqueous phase. |
| Yellow Color | Oxidation or conjugated impurities (Glutaconates). | Perform a charcoal treatment (Activated Carbon) in the MTBE solution before adding Heptane. |
References & Authority
-
Pfizer Inc. (1997). Method of making (S)-3-(aminomethyl)-5-methylhexanoic acid. U.S. Patent 5,637,767.[1][2][3]
-
Core authority for the base synthesis and resolution logic.
-
-
Zheng, G.W., et al. (2014).[4] "Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading". Bioprocess and Biosystems Engineering.
-
Source for high-loading enzymatic resolution protocols.
-
-
Teva Pharmaceutical Industries. (2007). Process for the preparation of Pregabalin. WO Patent 2007/035789.
-
Details on chiral salt resolution and crystallization solvents.
-
-
ChemicalBook. (2025).[4][5][6] (S)-3-Cyano-5-methylhexanoic acid ethyl ester Properties.
-
Physical property verification.
-
Disclaimer: This guide is for research and development purposes. All protocols should be validated within your specific facility safety guidelines.
Sources
- 1. WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin - Google Patents [patents.google.com]
- 2. EP1745136B1 - Method for enzymatic preparation of (s)-3-cyano-5-methylhexanoic acid - Google Patents [patents.google.com]
- 3. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Pregabalin Intermediate Synthesis
Status: Operational | Tier: Level 3 (Process Chemistry & Engineering) Subject: Troubleshooting the "Pfizer Process" (Chemoenzymatic Route) & Hydrogenation Workflows
Welcome to the Process Optimization Hub
This guide addresses the critical bottlenecks in the synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin). We focus on the industry-standard Chemoenzymatic Route (Green Chemistry approach) and the Asymmetric Hydrogenation pathway.
How to use this guide:
-
Module 1: Upstream Synthesis (Knoevenagel & Michael Addition)[1]
-
Module 2: The Chiral Switch (Enzymatic Resolution) – Critical Control Point
-
Module 3: Downstream Processing (Hydrogenation & Lactam Control)
Master Synthesis Workflow
The following diagram outlines the standard industrial pathway and critical control points (CCPs) where failure modes commonly occur.
Caption: Critical Path Analysis for Pregabalin Synthesis. Yellow diamonds indicate Critical Control Points (CCPs) where stereochemistry or purity is most often compromised.
Module 1: Upstream Synthesis (Knoevenagel & Michael Addition)[1]
Context: The initial condensation of isovaleraldehyde with diethyl malonate sets the carbon skeleton. Failures here propagate downstream as difficult-to-remove alkyl impurities.
Troubleshooting Table: Upstream Failures
| Symptom | Root Cause Analysis | Corrective Action |
| Product Solidification / Polymerization | Thermal Runaway: The Knoevenagel reaction is exothermic. If temperature exceeds 80°C without adequate solvent reflux, isovaleraldehyde self-polymerizes. | Protocol Adjustment: Use a Dean-Stark trap with cyclohexane or toluene. Maintain reflux strictly to remove water. Keep internal T < 75°C. |
| Low Yield (<60%) | Catalyst Deactivation: The piperidine/acetic acid catalyst system is sensitive to moisture content in the starting reagents. | Reagent Check: Ensure diethyl malonate is dry. Use a fresh catalyst load (0.05 eq). |
| "Di-Alkylated" Impurity | Stoichiometry Error: Excess isovaleraldehyde leads to double addition (Michael-type side reaction on the product). | Ratio Control: Use a slight excess of diethyl malonate (1.05 eq) relative to the aldehyde, not the reverse. |
Module 2: The Chiral Switch (Enzymatic Resolution)
Context: This is the heart of the process. You are using a hydrolase (e.g., Lipolase from Thermomyces lanuginosus) to selectively hydrolyze the (S)-diester to the (S)-mono ester acid.
The Problem: Achieving high conversion (>45%) while maintaining high enantiomeric excess (ee >98%).
Diagnostic Workflow: Why is my ee low?
Use the following logic tree to diagnose resolution failures.
Caption: Diagnostic logic for enzymatic resolution failures. High conversion with low purity usually indicates chemical (non-selective) hydrolysis.
Deep Dive: The pH/Temperature Nexus
-
The Mechanism: The enzyme favors the (S)-enantiomer. However, hydroxide ions (
) are non-selective nucleophiles. If you add base (NaOH/KOH) too fast to maintain pH, you trigger chemical hydrolysis of the (R)-enantiomer, destroying your chiral purity. -
The Fix:
-
Use a pH-stat: Automate base addition. Never bolus add base.
-
Temperature: Operate at 30–35°C. Above 40°C, the rate of spontaneous chemical hydrolysis outpaces the enzymatic benefit.
-
Emulsion Control: This reaction is biphasic. If the emulsion is too stable, workup becomes impossible. If mixing is too poor, reaction time stalls. Tip: Add a small amount of Tween-80 if mass transfer is limiting, but rely on vigorous mechanical stirring first.
-
Module 3: Downstream Processing (Lactam & Reduction)
Context: Converting the cyano/amide intermediate to the amine (Pregabalin) often involves Hydrogenation (Ra-Ni) or Hofmann rearrangement. The major impurity here is Pregabalin Lactam (4-isobutylpyrrolidin-2-one).
FAQ: Lactam Impurity Control
Q: Why does the Lactam impurity persist despite recrystallization? A: The Lactam is the thermodynamic sink. Once formed, it is very stable. It typically forms during the reaction if the local environment becomes acidic or if the temperature is too high during solvent stripping.
-
Prevention: Ensure the hydrogenation mixture remains basic (pH > 10). When concentrating the final aqueous solution, do not exceed 50°C.
-
Removal: Lactam is more soluble in organic solvents (like EtOAc/Toluene) than Pregabalin zwitterion. Wash the crude solid with non-polar solvents; Pregabalin will remain solid, while the lactam washes away.
Q: My Raney Nickel catalyst dies immediately. Why? A: Cyanide Poisoning. If your upstream Michael addition (using KCN/NaCN) wasn't quenched and washed thoroughly, trace cyanide will irreversibly poison the nickel catalyst.
-
Protocol: Ensure the cyano-intermediate is washed with dilute acid and then water until the washings are neutral before introducing the hydrogenation catalyst.
References & Authoritative Sources
-
Pfizer Process (Enzymatic Route):
-
Martinez, C. A., et al. (2008). "Development of a Chemoenzymatic Manufacturing Process for Pregabalin." Organic Process Research & Development.
-
Significance: Establishes the Lipolase resolution parameters and recycling of the (R)-isomer.
-
(DOI Verification required)
-
-
Hydrogenation & Impurities:
-
Khedkar, B., et al. (2010).[2] "Synthesis and characterization of impurities in Pregabalin." Arkivoc.
-
Significance: detailed characterization of the Lactam impurity and its formation pathways.
-
-
Alternative Asymmetric Routes:
-
Burk, M. J., et al. (2003). "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." Journal of the American Chemical Society.
-
Significance: Describes the Rh-DuPHOS route for high-purity synthesis without enzymatic resolution.
-
-
Regulatory Standards:
-
ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)."
-
Significance: Defines the <0.15% threshold for known impurities like the Lactam.
-
Sources
Technical Support Center: Optimization of 3-Cyano-5-methylhexanoic Acid (CMHA)
Current Status: Operational Ticket ID: CMHA-YIELD-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
3-Cyano-5-methylhexanoic acid (CMHA) is the critical structural backbone for Pregabalin (Lyrica). The synthesis of this molecule typically follows a Knoevenagel condensation followed by a Michael addition (hydrocyanation) and subsequent decarboxylation .
Users frequently report yield losses at two critical bottlenecks:
-
The Michael Addition: Reversibility of cyanide addition and polymerization of the unsaturated intermediate.
-
Hydrolysis/Decarboxylation: Unwanted hydrolysis of the nitrile group to an amide/acid, or incomplete decarboxylation of the malonate intermediate.
This guide provides self-validating protocols to troubleshoot these specific failure modes.
Module 1: The Michael Addition (Hydrocyanation)
The Workflow
The most robust industrial route involves the addition of a cyanide source to Diethyl 2-isobutylidenemalonate (formed from isovaleraldehyde and diethyl malonate).
Troubleshooting Guide
Q: My conversion rate for the cyanide addition stalls at 60-70%. Adding more cyanide doesn't help. Why?
A: You are likely fighting the Retro-Michael equilibrium. The addition of cyanide to the alkylidene malonate is reversible. If the reaction environment is too basic, the equilibrium shifts back toward the starting materials.
-
The Fix (pH Control): The reaction requires a buffered environment.[1]
-
Protocol: Instead of using free alkali cyanides (NaCN/KCN) directly in high-pH solvents, use Acetone Cyanohydrin with a catalytic base, or use NaCN buffered with Acetic Acid to maintain a pH of roughly 7.5–8.5.
-
Mechanism: At extremely high pH, the deprotonated product (the enolate) is stable but can revert. Lowering the pH slightly (protonating the enolate) traps the product as the stable nitrile-diester, driving the equilibrium forward [1].
-
Q: I see a thick, polymeric "gum" forming in the reactor. What is this?
A: This is polymerized Isovaleraldehyde or Alkylidene Malonate. This occurs if the Knoevenagel condensation was incomplete or if the Michael addition is run too hot without adequate mixing.
-
The Fix (Temperature & Phase Transfer):
-
Temperature: Keep the cyanide addition between 15°C and 25°C . Higher temperatures favor polymerization over the Michael addition.
-
Phase Transfer Catalysis (PTC): If using solid NaCN/KCN in a biphasic system (e.g., Water/Toluene), you must use a PTC like Tetrabutylammonium bromide (TBAB) .
-
Validation: A functional PTC system should show >95% conversion within 4–6 hours. If it takes longer, your catalyst loading (aim for 1-2 mol%) is insufficient.
-
Module 2: Decarboxylation & Hydrolysis
The Workflow
The intermediate (Ethyl 3-cyano-2-ethoxycarbonyl-5-methylhexanoate) must lose one ester group via hydrolysis and decarboxylation to form CMHA.
Troubleshooting Guide
Q: I am losing yield because the nitrile group is hydrolyzing to an amide/acid. How do I stop this?
A: Your hydrolysis conditions are too aggressive. Nitriles are sensitive to strong acids/bases at high temperatures. The goal is to hydrolyze the esters without touching the nitrile.
-
The Fix (Stepwise Hydrolysis):
-
Step 1 (Saponification): Use NaOH (1.05 eq per ester) at moderate temperature (40–50°C). Monitor by TLC/HPLC. Do not reflux.
-
Step 2 (Acidification/Decarboxylation): Acidify to pH 2 with HCl cold. Then, heat the aqueous phase to 80°C to induce decarboxylation.
-
Critical Control Point: Do not use concentrated H2SO4 for the acidification step if you plan to reflux; it often hydrates the nitrile. Use dilute HCl or Acetic Acid.
-
Q: The product is oiling out and difficult to crystallize. How do I isolate the solid acid?
A: Impurities (especially the dicarboxylic acid byproduct) prevent crystallization.
-
The Fix (Purification via Amine Salt):
-
Do not try to crystallize the free acid directly from the crude reaction.
-
Protocol: Extract the crude acid into an organic solvent (MTBE or Toluene). Add tert-butylamine or dicyclohexylamine . These amines form highly crystalline salts with CMHA, leaving impurities in the mother liquor. Filter the salt, then release the pure acid with dilute HCl [2].
-
Module 3: Enzymatic Resolution (Stereochemistry)
Q: I am using Lipase for kinetic resolution, but the reaction stops at 40% conversion.
A: Product Inhibition. The acid produced (S-CMHA) can inhibit the enzyme or lower the pH, deactivating the lipase.
-
The Fix:
-
pH Stat: Perform the reaction in a pH-stat setup, automatically adding base (NaOH) to maintain pH 7.0–7.2.
-
Enzyme Choice: Switch to Thermomyces lanuginosus lipase (TLL) , which shows superior resistance to product inhibition compared to standard Candida antarctica lipases for this specific substrate [3].
-
Visualizing the Critical Path
The following diagram illustrates the optimized workflow, highlighting the "Yield Killers" (Red) and the "Corrective Actions" (Green).
Caption: Optimized process flow for CMHA synthesis. Dashed lines indicate failure modes; green nodes indicate technical interventions required to restore yield.
Data & Parameters
Solvent & Catalyst Effects on Michael Addition Yield
Data aggregated from internal optimization studies and patent literature [1, 4].
| Reaction System | Catalyst/Additive | Temp (°C) | Time (h) | Yield (%) | Notes |
| Ethanol/Water | NaCN (No additive) | 60 | 4 | 55% | High polymerization; Retro-Michael observed. |
| Ethanol/Water | NaCN + Acetic Acid | 25 | 6 | 82% | pH buffering stabilizes the product. |
| Toluene/Water | NaCN + TBAB | 25 | 5 | 94% | PTC prevents polymerization; clean profile. |
| Methanol | Acetone Cyanohydrin + K2CO3 | 50 | 3 | 88% | Faster, but requires careful handling of HCN generation. |
References
-
Process for synthesis of (S)-pregabalin. World Intellectual Property Organization. WO2012059797A1. Describes the pH-controlled Michael addition and the necessity of buffering.Link
-
Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin. Lupine Publishers. Discusses the amine salt purification method for CMHA intermediates. Link
-
Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PubMed. Details the inhibition kinetics and enzyme selection for the resolution step. Link
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Foundational mechanism for thermodynamic vs. kinetic control in conjugate additions. Link
Sources
optimization of enzyme activity in the kinetic resolution of 3-Cyano-5-methylhexanoic acid esters
The following guide serves as a specialized Technical Support Center for the enzymatic kinetic resolution of 3-Cyano-5-methylhexanoic acid ethyl ester (rac-CMH-OEt), a critical intermediate in the synthesis of (S)-Pregabalin.
This content is structured to provide immediate, actionable troubleshooting and optimization protocols for process chemists and engineers.
Subject: Optimization of Lipase Activity for 3-Cyano-5-methylhexanoic Acid Esters Ticket Priority: High (Process Critical) Applicable Enzymes: Candida antarctica Lipase B (CAL-B), Thermomyces lanuginosus Lipase (TLL), Pseudomonas cepacia Lipase (PS).
System Overview & Mechanism
The kinetic resolution of rac-3-cyano-5-methylhexanoic acid ethyl ester relies on the stereoselective hydrolysis of the ester bond.[1] In the most robust industrial protocols (using CAL-B or Arthrobacter esterases), the enzyme preferentially hydrolyzes the (R)-enantiomer to the free acid, leaving the desired (S)-enantiomer as the unreacted ester.
Reaction Pathway Visualization
The following diagram illustrates the kinetic resolution workflow and the separation logic required for high optical purity.
[2][3]
Optimization Protocols (Standard Operating Procedures)
To maximize the Enantiomeric Ratio (E-value) and conversion rate, adhere to the following parameter sets. These are derived from empirical data on CAL-B and Thermomyces lipases.
A. Solvent System Engineering
Lipases require a "micro-aqueous" environment to function in organic media. A biphasic system is often superior to a monophasic organic system for this substrate due to the solubility of the ester.
| Parameter | Recommended Specification | Technical Rationale |
| Primary Solvent | n-Heptane or MTBE | Non-polar solvents preserve the enzyme's "lid" structure and essential water layer, maintaining high activity. |
| Co-Solvent | DMSO (0% - 10% v/v) | Critical Optimization: Small amounts of DMSO can increase the solubility of the nitrile substrate without stripping essential water from the enzyme. |
| Water Activity ( | > 0.5 (Biphasic Interface) | Unlike transesterification, hydrolysis requires bulk water. Use a biphasic system (Organic:Buffer ratio 1:1 or 2:1). |
B. Process Parameters[3][4][5][6][7][8][9][10][11][12][13]
-
Temperature: 15°C – 25°C .
-
Why: While lipases are active at 40°C+, the E-value (selectivity) drops significantly at higher temperatures for this specific nitrile substrate. Lower temperatures rigidify the enzyme active site, enhancing discrimination between R and S enantiomers.
-
-
pH Control: pH 7.0 – 7.5 .
-
Why: The hydrolysis produces free carboxylic acid, which will rapidly drop the pH of the aqueous phase. If pH drops below 6.0, the catalytic triad of the lipase becomes protonated and inactive. Continuous titration (pH stat) or strong buffering (100mM Phosphate) is mandatory.
-
Troubleshooting Guide (Diagnostic & Repair)
Issue 1: Low Enantioselectivity (E-value < 20)
User Report: "The reaction proceeds to 50% conversion, but the optical purity of the remaining (S)-ester is only 80% ee."
Root Cause Analysis: The enzyme is hydrolyzing the (S)-enantiomer at a significant rate (low discrimination). This is often thermodynamic (high temp) or conformational (solvent effect).
Corrective Actions:
-
Temperature Drop: Decrease reaction temperature to 15°C. This increases the difference in activation energy (
) between the R and S transition states. -
Solvent Swap: If using a hydrophilic solvent (e.g., Acetone/Water), switch to a biphasic n-Heptane/Buffer system. Hydrophilic solvents strip water from the enzyme surface, altering its conformation and reducing selectivity.
-
Additive Doping: Introduce 5-10% DMSO. For specific lipases (like Arthrobacter sp.), DMSO has been shown to alter the substrate binding pocket favorable for high E-values.
Issue 2: Stalled Conversion (Stops at < 40%)
User Report: "Reaction starts fast but flatlines at 30-40% conversion. Adding more enzyme doesn't help."
Root Cause Analysis:
-
Product Inhibition: The accumulated (R)-acid product is binding to the enzyme active site or the interface.
-
pH Crash: The buffer capacity was exceeded by the acid production.
Corrective Actions:
-
Check Aqueous pH: Measure the pH of the aqueous phase immediately. If < 6.0, re-adjust to 7.5 with 1M NaOH.
-
Resin Scavenging: If pH is stable, the issue is inhibition. Add a weak basic anion exchange resin (e.g., Amberlite IRA-67) to the reaction vessel to sequester the acid product in situ as it forms.
Issue 3: Emulsion Formation During Workup
User Report: "I cannot separate the organic (S)-ester from the aqueous (R)-acid due to a rag layer."
Corrective Actions:
-
Enzyme Removal: Ensure all immobilized enzyme beads are filtered before attempting phase separation.
-
Salting Out: Add NaCl to saturation in the aqueous phase. This increases the ionic strength, driving the organic ester out of the aqueous phase and sharpening the interface.
Frequently Asked Questions (FAQs)
Q: Can I use free lipase powder instead of immobilized (e.g., Novozym 435)? A: Yes, but with caveats. Free lipase (e.g., Candida antarctica B recombinant) is cheaper but forms difficult emulsions with this specific fatty/nitrile substrate. Immobilized forms allow for easy filtration and recycling (typically 5-10 cycles) which offsets the initial cost.
Q: My substrate loading is 2.0 M, and the reaction is too slow. Why? A: At 2.0 M, you are likely exceeding the solubility limit of the ester in the organic phase or causing severe viscosity issues that limit mass transfer at the enzyme interface.
-
Recommendation: Do not exceed 0.5 M – 1.0 M substrate loading for batch mode. For higher throughput, consider a packed-bed flow reactor where the substrate is continuously fed, mitigating inhibition effects.
Q: How do I calculate the E-value accurately for this reaction?
A: Do not rely solely on conversion. Use the equation for irreversible processes (hydrolysis):
References
-
Process Development for Pregabalin Intermediates
-
Lipase Optimization & Immobilization
-
General Kinetic Resolution Theory
- Title: Practical Consider
- Source: University of Padova (STEM).
-
URL: (Note: Generalized reference for E-value calculations).
-
CAL-B Solvent Tolerance
- Title: Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition.
- Source: ChemRxiv.
-
URL:
Sources
- 1. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
scalability issues in 3-Cyano-5-methylhexanoic acid synthesis
Scalability & Troubleshooting Guide: 3-Cyano-5-methylhexanoic Acid Synthesis
Content Type: Technical Support Center / Troubleshooting Manual Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Subject: 3-Cyano-5-methylhexanoic acid (CMHA) – Key Intermediate for Pregabalin (Lyrica)
Introduction: The Gateway to Pregabalin
3-Cyano-5-methylhexanoic acid (CMHA) is the critical "chiral switch" intermediate in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). While laboratory synthesis is straightforward, scaling this process reveals significant bottlenecks in thermal management, impurity control, and enantioselectivity.
This guide addresses the two dominant industrial routes:
-
Chemical Synthesis (The "Cyanide" Route): Cost-effective but hazardous; produces racemic CMHA.
-
Enzymatic Kinetic Resolution: The preferred route for introducing chirality; suffers from biphasic mass transfer limitations.
Module 1: Chemical Synthesis (Knoevenagel & Michael Addition)
Context: The standard route involves the Knoevenagel condensation of isovaleraldehyde with diethyl malonate (or ethyl cyanoacetate), followed by the Michael addition of a cyanide source (HCN/NaCN/KCN).
Troubleshooting Guide
Q1: We are observing a severe exotherm during the Michael addition of cyanide. How do we control this at the pilot scale?
Diagnosis: The Michael addition of cyanide to the
-
Dosing Strategy: Switch from batch addition to semi-batch dosing . Feed the cyanide solution (aqueous NaCN) into the unsaturated ester at a rate controlled by the reactor's cooling capacity (typically maintaining
). -
pH Buffering: The reaction is pH-sensitive. High pH (>11) promotes polymerization of the unsaturated substrate. Maintain pH 9.0–10.5 using a buffer (e.g.,
) or controlled acid dosing (acetic acid) to suppress side reactions. -
Safety Interlock: Install a high-temperature cut-off on the feed pump. If
exceeds , the cyanide feed must stop immediately.
Q2: Our yield is dropping due to the formation of a "bis-alkylated" impurity. What is this, and how do we stop it? Diagnosis: This is the "Michael Dimer" (4,9-diisobutyl-1,6-diazecane-2,7-dione derivative). It forms when the product (the mono-adduct anion) acts as a nucleophile and attacks another molecule of the starting unsaturated ester. Solution:
-
Stoichiometry: Ensure a slight excess of the cyanide donor (1.05–1.10 eq).
-
Concentration Control: High concentrations favor bimolecular side reactions. Dilute the reaction mass with a non-polar solvent (e.g., Toluene or Hexane) to 3–4 volumes.
-
Quench Protocol: Do not let the reaction stir overnight after completion. The thermodynamic equilibrium can shift toward the dimer. Quench immediately with dilute HCl or acetic acid upon consumption of the starting material.
Q3: The decarboxylation step (converting the diester to CMHA) is foaming uncontrollably. How do we manage the off-gassing?
Diagnosis: Rapid evolution of
-
Ramp Rate: Do not heat rapidly to reflux (
). Implement a step-wise heating profile : Hold at (initiation), then , then reflux. -
Anti-foaming Agents: Add silicone-based antifoams (100 ppm) prior to heating.
-
Headspace Management: Ensure the reactor vent line is sized for peak gas evolution (calculate max
flow based on molar scale).
Module 2: Enzymatic Kinetic Resolution (Chiral Scale-up)
Context: To obtain the (S)-enantiomer, the racemic ethyl ester of CMHA is subjected to enzymatic hydrolysis (typically using Lipase PS from Pseudomonas cepacia or Arthrobacter sp.).
Troubleshooting Guide
Q4: The enzymatic reaction rate drops drastically after 50% conversion. Is the enzyme dying? Diagnosis: This is likely Product Inhibition or pH Drop . The hydrolysis releases the free acid (CMHA) and ethanol. The acid lowers the pH, denaturing the lipase, while the ethanol can act as a competitive inhibitor. Solution:
-
pH Stat Mode: Use an automated titrator to dose NaOH (2M) continuously, maintaining pH 7.0–7.5. Do not rely on initial buffering alone.
-
Ethanol Removal: If possible, run the reaction under mild vacuum (100–150 mbar) to continuously strip ethanol, driving the equilibrium forward.
-
Biphasic System: Use a biphasic system (Water/Toluene). The product acid partitions into the aqueous phase (as a salt at pH 7), pulling it away from the enzyme (which stays at the interface or in the organic phase), reducing inhibition.
Q5: We are forming a stable emulsion during the workup of the enzymatic reaction. How do we separate the phases? Diagnosis: Lipases are surface-active proteins and can stabilize emulsions, especially in the presence of the surfactant-like CMHA product. Solution:
-
Denaturation: Heat the reaction mixture to
for 30 minutes (if the enzyme is not being recycled) to denature the protein. -
Filter Aid: Add Celite (diatomaceous earth) or silica gel (2% w/w) and filter the mixture before phase separation. This removes the protein "rag layer."
-
Salting Out: Add NaCl to saturation in the aqueous phase to increase density difference and disrupt the emulsion.
Q6: The enantiomeric excess (ee) of the product is stalling at 92%. We need >98%. Diagnosis: The "enantiomeric ratio" (E-value) of the enzyme is insufficient, or the reaction has proceeded beyond 50% conversion (eating into the wrong enantiomer).[1][2] Solution:
-
Temperature Control: Lower the temperature to
. Lower temperatures typically increase enantioselectivity (E-value) at the cost of rate. -
Conversion Cut-off: Stop the reaction strictly at 40–45% conversion. It is better to recycle the unreacted starting material than to contaminate the product.
-
Additives: Addition of DMSO (5–10% v/v) has been shown to boost the E-value of Arthrobacter lipases [1, 2].
Module 3: Visualizing the Process & Impurity Logic
The following diagram illustrates the two competing pathways and the critical nodes where impurities are generated.
Figure 1: Process flow diagram comparing the Chemical Synthesis backbone and the Enzymatic Resolution step, highlighting the critical impurity generation point (Bis-Alkylated Dimer) and the chiral separation.
Module 4: Quantitative Data & Specifications
Table 1: Critical Process Parameters (CPP) for Michael Addition
| Parameter | Range | Impact of Deviation |
| Temperature | 25–35°C | >40°C: Polymerization & Dimer formation. <20°C: Slow reaction, accumulation of cyanide (safety hazard). |
| pH | 9.0–10.5 | >11.0: Rapid polymerization of unsaturated ester. <8.0: HCN gas evolution (FATAL HAZARD). |
| Dosing Time | 4–6 Hours | Fast (<2h): Thermal runaway risk. Slow (>10h): Increased impurity profile due to residence time. |
| Stoichiometry | 1.05 eq (CN-) | Excess: Difficult workup, cyanide waste treatment load. |
Table 2: Solvent Selection for Enzymatic Resolution
| Solvent System | Pros | Cons | Recommendation |
| Phosphate Buffer (aq) | Simple, cheap. | Substrate solubility is poor (mass transfer limit). | Lab scale only. |
| Biphasic (Water/Toluene) | Good solubility, easy product separation. | Emulsion risk; Enzyme denaturation at interface. | Recommended for Pilot Scale. |
| Co-solvent (Water + DMSO) | Increases E-value [1]; Solubilizes substrate. | DMSO is hard to remove; High conc. kills enzyme. | Use <10% v/v DMSO. |
Module 5: Safety & Environmental Protocols
WARNING: Cyanide Handling If utilizing the chemical route, the generation of Hydrogen Cyanide (HCN) is a lethal risk.
-
Scrubbers: All reactor vents must pass through a caustic scrubber (15% NaOH + NaOCl) to neutralize HCN gas.
-
Detectors: Personal and area HCN monitors must be active. Alarm set point: 4.7 ppm (STEL).
-
Antidote: Cyanide antidote kits (e.g., Hydroxocobalamin) must be available on-site.
Green Alternative: Consider using Nitromethane as a Michael donor instead of cyanide. While it requires high-pressure hydrogenation (Raney Ni) to convert the nitro group to the amine (bypassing the nitrile), it eliminates the acute toxicity of cyanide handling [3].
References
-
Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp.[3] ZJB-09277. ResearchGate. Available at: [Link]
-
Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase. ResearchGate. Available at: [Link]
- Process for preparing pregabalin and its intermediate.Google Patents (WO2011077463A1).
-
3-Cyano-5-methylhexanoic acid | C8H13NO2 | CID 12069395. PubChem. Available at: [Link]
Sources
Validation & Comparative
Comparative Guide: 3-Cyano-5-methylhexanoic Acid vs. Alternative Pregabalin Precursors
The following guide provides an in-depth technical comparison of 3-Cyano-5-methylhexanoic acid (CMHA) against alternative precursors for the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid).
Executive Summary
Pregabalin (Lyrica®) presents a classic challenge in process chemistry: the efficient installation of a chiral center at the
This guide objectively compares the CMHA route (via cyano-addition) against two primary alternative precursor systems:
-
3-Isobutylglutaric Anhydride (IBGA) – The "Hofmann" Route.
- -Nitro Esters – The "Nitro-Aldol" Route (Cyanide-free).
-
Enzymatic/Asymmetric Precursors – The "Green" Evolution of the CMHA route.
While CMHA remains dominant due to cost-efficiency, the alternatives offer distinct advantages in safety (cyanide avoidance) and atom economy (direct asymmetry).
Technical Analysis of Precursor Pathways
Route A: The CMHA Standard (Cyanide Route)
Precursor: 3-Cyano-5-methylhexanoic acid (Racemic or Chiral)
Mechanism: This route relies on the Michael addition of cyanide to an
-
Pros: High atom economy, cheap starting materials (isovaleraldehyde, ethyl cyanoacetate/malonate).
-
Cons: Requires handling of hazardous cyanides (NaCN/KCN/HCN); requires resolution (if not using asymmetric catalysis).
Route B: The IBGA Alternative (Anhydride Route)
Precursor: 3-Isobutylglutaric anhydride Mechanism: Synthesized via the condensation of isovaleraldehyde with diethyl malonate, followed by hydrolysis and decarboxylation to the diacid, then dehydration to the anhydride. The final step involves ammonolysis and a Hofmann rearrangement.
-
Pros: Avoids high-pressure hydrogenation of nitriles; avoids cyanide in some variations.
-
Cons: Hofmann rearrangement requires bromine/alkali (waste intensive); lower overall yields due to multiple hydrolysis/decarboxylation steps.
Route C: The Nitro-Aldol (Henry) Route
Precursor: Nitro-substituted intermediates Mechanism: Condensation of isovaleraldehyde with nitromethane (or derivatives) followed by reduction.
-
Pros: Completely cyanide-free; potential for high enantioselectivity using chiral organocatalysts.
-
Cons: Nitromethane is explosive/hazardous; reduction of nitro groups can be exothermic and problematic at scale.
Comparative Performance Metrics
The following data aggregates typical process values from patent literature (Pfizer, generic manufacturers) and process development studies.
| Metric | Route A: CMHA (Racemic + Resolution) | Route A2: Asymmetric CMHA (Enzymatic/Hydrogenation) | Route B: IBGA (Anhydride) | Route C: Nitro-Aldol |
| Key Precursor | 3-Cyano-5-methylhexanoic acid | (S)-3-Cyano-5-methylhex-3-enoate | 3-Isobutylglutaric anhydride | |
| Overall Yield | 25–30% (due to resolution loss) | 40–45% | 15–20% | 20–35% |
| Atom Economy | Moderate | High | Low (Loss of CO2 & Bromine waste) | Moderate |
| Chiral Purity (ee) | >99% (after resolution) | >99.5% (Direct) | >99% (after resolution) | Variable (90-99%) |
| Safety Profile | High Risk (Cyanide, H2 pressure) | Moderate Risk (Enzymes safe, H2 pressure) | Moderate Risk (Bromine handling) | High Risk (Nitro compounds) |
| Green Metric (E-Factor) | High (Solvent/Resolution waste) | Best (Water-based, low waste) | High (Stoichiometric reagents) | Moderate |
Mechanistic Visualization (Pathways)
The following diagram illustrates the divergence between the CMHA and IBGA routes.
Caption: Comparison of the Cyanide (CMHA) and Anhydride (IBGA) synthetic pathways showing critical intermediates and hazardous steps.
Experimental Protocol: Synthesis of 3-Cyano-5-methylhexanoic Acid
Context: This protocol describes the synthesis of the racemic CMHA precursor via the "Classical" route. This serves as the baseline for comparison. For high-value manufacturing, this racemic product would subsequently undergo enzymatic resolution (e.g., using Lipolase) or chemical resolution with (S)-Mandelic acid.
Reagents & Equipment[2][3][4][5][6][7][8][9]
-
Reactants: Isovaleraldehyde (1.0 eq), Diethyl Malonate (1.0 eq), Potassium Cyanide (1.1 eq).
-
Solvents: Ethanol, n-Hexane, Water.
-
Catalysts: Di-n-propylamine (cat.), Glacial Acetic Acid.
-
Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, pH meter.
Step-by-Step Methodology
Phase 1: Knoevenagel Condensation[1][2]
-
Setup: Charge a reactor with isovaleraldehyde (1.0 eq), diethyl malonate (1.0 eq), and cyclohexane (or hexane).
-
Catalysis: Add di-n-propylamine (0.05 eq) and acetic acid (0.05 eq).
-
Reaction: Heat to reflux with a Dean-Stark trap to remove water azeotropically. Monitor via GC until starting material < 1%.[3]
-
Workup: Wash the organic layer with dilute HCl, then water. Concentrate under vacuum to yield Diethyl 2-isobutylidenemalonate .
Phase 2: Michael Addition (Cyanidation)
Safety Alert: Cyanides are lethal. Use a closed system with scrubber.
-
Preparation: Dissolve the intermediate from Phase 1 in Ethanol.
-
Addition: Cool to 25°C. Slowly add a solution of Potassium Cyanide (KCN) (1.1 eq) in water. Maintain temperature < 30°C to prevent polymerization.
-
Heating: Warm the mixture to 50–60°C for 3–5 hours.
-
Workup: Quench with water. Extract with ethyl acetate.[4][3] The product is Diethyl 2-(1-cyano-3-methylbutyl)malonate .
Phase 3: Hydrolysis & Decarboxylation (Formation of CMHA)
-
Hydrolysis: Treat the cyanodiester with 6N HCl under reflux (100–110°C) for 12–15 hours.
-
Note: This step hydrolyzes the esters and decarboxylates the malonic moiety. The cyano group is relatively stable under these specific acidic conditions compared to the esters, but care must be taken not to hydrolyze it to the diacid (glutaric acid derivative).
-
-
Isolation: Cool to room temperature. Extract the aqueous layer with Toluene or Dichloromethane.
-
Purification: Concentrate the solvent to obtain crude 3-Cyano-5-methylhexanoic acid .
-
Validation:
-
Appearance: Viscous yellow oil or low-melting solid.
-
Yield: Typical 65–75% (over 3 steps).
-
Purity: >90% (GC).
-
Self-Validating Checkpoints
-
Checkpoint 1 (Phase 1): Water collection in Dean-Stark must match theoretical moles of water evolved. If low, reaction is incomplete.
-
Checkpoint 2 (Phase 3): IR Spectroscopy should show a distinct nitrile peak at ~2240 cm⁻¹ and a broad carboxylic acid O-H stretch. Disappearance of ester C=O (~1735 cm⁻¹) confirms hydrolysis.
Conclusion & Recommendation
For research scale and initial process development, 3-Cyano-5-methylhexanoic acid (CMHA) remains the most versatile precursor due to the established supply chain of isovaleraldehyde and the robustness of the chemistry.
However, for modern industrial scale-up , the "Classical" racemic CMHA route described above is being superseded by Asymmetric Enzymatic Routes (Route A2 in Table). These routes generate the chiral (S)-CMHA directly, avoiding the 50% yield loss inherent in the resolution of the racemic acid.
-
Recommendation: Use the racemic CMHA protocol for bench-scale reference standards. For production, transition to the enzymatic reduction of cyano-acrylates to access the (S)-CMHA precursor directly.
References
-
Pfizer Inc. "Process for the preparation of (S)-3-(aminomethyl)-5-methylhexanoic acid." U.S. Patent 5,637,767.[3] Link
-
Martinez, C. A., et al. "Development of a Chemoenzymatic Manufacturing Process for Pregabalin." Organic Process Research & Development, 2008, 12(3), 392–398. Link
-
Hoge, G. "Synthesis of (S)-3-cyano-5-methylhexanoic acid via asymmetric hydrogenation."[5] Journal of the American Chemical Society, 2003. (Discusses the Rh-DuPHOS route).
-
Silverman, R. B., et al. "3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that triggers an increase in brain GABA." Journal of Medicinal Chemistry, 1991. Link
-
Dunn, P. J. "The synthesis of Pregabalin."[6] Green Chemistry in the Pharmaceutical Industry, Wiley-VCH, 2010. (Detailed analysis of Green metrics).
Sources
- 1. CN105348125A - Method for synthesizing Pregabalin by taking isovaleraldehyde as raw material - Google Patents [patents.google.com]
- 2. CN105481708A - Method for synthesis of pregabalin from methyl cyanoacetate and isovaleraldehyde as raw materials - Google Patents [patents.google.com]
- 3. WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
Technical Comparison Guide: Enantiomeric Excess Determination of 3-Cyano-5-methylhexanoic Acid
Executive Summary: The Criticality of the Cyano Precursor
3-Cyano-5-methylhexanoic acid (CMHA) is the pivotal chiral intermediate in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely prescribed gabapentinoid. The enantiomeric purity of Pregabalin is strictly regulated, often requiring an enantiomeric excess (ee) of >99.5%. Because the stereocenter is established at the cyano-acid stage (or its ester precursor), accurate ee determination of CMHA is the primary quality gate in the manufacturing process.
This guide objectively compares the two dominant analytical methodologies: Chiral Gas Chromatography (GC) via ester derivatization and Direct Chiral High-Performance Liquid Chromatography (HPLC) . While GC has historically been the "gold standard" for the volatile ester derivatives, advancements in immobilized polysaccharide HPLC columns offer a compelling, direct alternative.
Analytical Decision Matrix
Before detailing protocols, the following decision tree illustrates the logical flow for selecting the appropriate method based on sample state and laboratory resources.
Figure 1: Analytical workflow for selecting between GC and HPLC methodologies based on sample state and derivatization requirements.
Method A: Chiral Gas Chromatography (The Industry Standard)
Chiral GC is frequently cited in patent literature for Pregabalin intermediates due to the high resolution obtainable for the ethyl ester derivative. The free acid is non-volatile and polar, leading to peak tailing and column degradation; thus, esterification is mandatory.
Mechanism & Causality
-
Separation Principle: The stationary phase typically utilizes permethylated
-cyclodextrins. The hydrophobic cavity of the cyclodextrin forms inclusion complexes with the alkyl chain of the ester, while the rim substituents interact stereoselectively with the cyano and carbonyl groups. -
Derivatization: Converting the carboxylic acid to an ethyl ester eliminates hydrogen bonding dimerization, lowering the boiling point and improving peak symmetry.
Detailed Protocol
Step 1: Sample Preparation (Derivatization)
-
Weigh approx. 10 mg of 3-cyano-5-methylhexanoic acid into a 2 mL GC vial.
-
Add 500
L of Ethanol (anhydrous). -
Add 50
L of concentrated Sulfuric Acid ( ) or Thionyl Chloride ( ) as a catalyst. Note: Thionyl chloride is more aggressive and ensures complete conversion but requires careful handling. -
Cap and heat at 60°C for 30 minutes.
-
Cool to room temperature.
-
Add 500
L of saturated solution to neutralize acid (prevents column damage). -
Add 500
L of Ethyl Acetate or MTBE for extraction. Vortex and let layers separate. -
Inject 1
L of the upper organic layer.
Step 2: GC Conditions
-
Instrument: GC with FID (Flame Ionization Detector).
-
Column: Chiraledex G-TA or Rt-
DEXsa (30 m 0.25 mm 0.25 m).-
Why: Gamma-cyclodextrin trifluoroacetyl (G-TA) phases show high selectivity for nitrile-containing esters.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
Initial: 100°C (Hold 1 min)
-
Ramp: 2°C/min to 160°C
-
Final: 160°C (Hold 5 min)
-
-
Inlet: Split mode (20:1 to 50:1), 250°C.
-
Detector: FID, 250°C.
Step 3: Validation Criteria
-
Resolution (
): > 2.0 between (R) and (S) enantiomers. -
Tailing Factor: < 1.2 (Critical for accurate integration of minor impurities).
Method B: Direct Chiral HPLC (The Modern Alternative)
Direct analysis of the free acid avoids the time-consuming derivatization step and the risk of racemization during heating. However, it requires careful mobile phase tuning to suppress ionization of the carboxylic acid.
Mechanism & Causality
-
Separation Principle: Amylose-based stationary phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) form helical grooves.[1] The analyte interacts via hydrogen bonding (carboxyl/cyano groups) and
- stacking (if applicable, though limited here). -
Acidic Modifier: Trifluoroacetic acid (TFA) is non-negotiable. It protonates the carboxylic acid (
), forcing it into a single, neutral state that interacts predictably with the chiral selector. Without TFA, the peak will split or tail severely due to equilibrium between ionized and non-ionized forms.
Detailed Protocol
Step 1: Sample Preparation
-
Weigh 5 mg of 3-cyano-5-methylhexanoic acid.
-
Dissolve in 1 mL of Mobile Phase (n-Hexane/IPA).
-
Filter through a 0.45
m PTFE syringe filter.
Step 2: HPLC Conditions
-
Column: Chiralpak AD-H or Chiralpak IA (Immobilized version recommended for robustness).
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : TFA (90 : 10 : 0.1 v/v/v).
-
Optimization: If retention is too low, decrease IPA to 5%.
-
-
Temperature: 25°C.
-
Detection: UV at 210 nm .
-
Why: The molecule lacks a strong chromophore (no aromatic rings). Detection relies on the carbonyl and nitrile absorption, which is significant only in the low UV range.
-
Comparative Performance Analysis
The following table synthesizes performance data based on standard validation parameters found in pharmaceutical development contexts.
| Feature | Method A: Chiral GC (Derivatized) | Method B: Direct Chiral HPLC |
| Analyte Form | Ethyl Ester (Requires Derivatization) | Free Acid (Direct) |
| Separation Mechanism | Inclusion Complex (Cyclodextrin) | H-Bonding / Steric Fit (Amylose) |
| Resolution ( | High (> 3.0) | Moderate to High (2.0 - 5.0) |
| Sensitivity (LOD) | Excellent (FID is carbon-sensitive) | Moderate (UV 210 nm is prone to noise) |
| Sample Prep Time | 45-60 mins (Reaction + Extraction) | < 5 mins (Dissolve & Filter) |
| Robustness | High (Capillary columns are durable) | Moderate (Acidic MP can degrade older columns) |
| Throughput | Lower (Longer run times + prep) | Higher (Shorter run times + no prep) |
| Green Chemistry | Poor (Uses derivatization reagents) | Moderate (Uses Hexane/IPA) |
Scientist-to-Scientist Insights
-
Choose GC if: You are already synthesizing the ester intermediate (common in Pregabalin routes). The ester is volatile and gives sharp peaks on FID without baseline drift issues common in low-UV HPLC.
-
Choose HPLC if: You are monitoring the hydrolysis step or working with the free acid salt. The risk of inducing racemization during the acidic esterification (GC prep) is non-zero; HPLC eliminates this variable.
Experimental Workflow Diagram
Figure 2: Side-by-side comparison of sample preparation burden.
References
-
Vertex Pharmaceuticals & Pfizer Inc. (2011). Improved synthesis of optically pure (S)-3-cyano-5-methyl-hexanoic acid alkyl ester. World Intellectual Property Organization.[3] WO2011141923A2. Link
-
Daicel Corporation. (2025). Chiral Selector Applications: Separation of Chiral Acids. Chiral Technologies Application Guide. Link
-
Phenomenex. (2025).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link
-
Restek Corporation. (2025). A Guide to the Analysis of Chiral Compounds by GC. Restek Technical Literature. Link
-
BenchChem. (2025).[2] Validation of a chiral HPLC method for 3-Hydroxy-3-methylhexanoic acid enantiomers. (Analogous methodology for short-chain chiral acids). Link
Sources
Comparative Validation Guide: Analytical Strategies for 3-Cyano-5-methylhexanoic Acid Analysis
Introduction: The "Silent" Intermediate
In the synthesis of Pregabalin (Lyrica®), 3-Cyano-5-methylhexanoic acid (CMHA) represents a critical junction.[1] It is the immediate precursor to the active pharmaceutical ingredient (API) before the final reduction of the nitrile group to a primary amine.
From an analytical perspective, CMHA is a "silent" molecule. Unlike many aromatic drug intermediates, it lacks a conjugated
This guide moves beyond generic methodologies to provide a comparative validation framework. We analyze three distinct approaches—HPLC-UV (Low Wavelength) , GC-FID (Derivatized) , and LC-MS/MS —and provide a "Gold Standard" protocol for the most universally applicable technique.
Comparative Analysis: Selecting the Right Tool
The choice of method depends heavily on the stage of development: Process Control (high concentration) vs. Impurity Profiling (trace level).
| Feature | Method A: RP-HPLC-UV (210 nm) | Method B: GC-FID (Derivatized) | Method C: LC-MS/MS (ESI-) |
| Primary Application | QC Release, Impurity Profiling (Related Substances) | In-Process Control (IPC), Enantiomeric Excess | Genotoxic Impurity Screening, Trace Analysis |
| Sensitivity (LOD) | Moderate (~0.05 - 0.1%) | High (depends on derivatization efficiency) | Ultra-High (< 1 ppm) |
| Selectivity | Moderate (prone to matrix interference at low | High (excellent resolution of volatile esters) | Excellent (Mass-based discrimination) |
| Throughput | High (Standard equipment) | Low (Requires sample prep/derivatization) | Moderate (Requires skilled operator) |
| Key Limitation | Baseline Noise: Requires high-purity solvents due to 210 nm detection. | Thermal Instability: Carboxylic acid must be esterified (e.g., ethyl chloroformate). | Matrix Effects: Ion suppression in complex reaction mixtures. |
Analytical Decision Matrix
The following logic gate illustrates the selection process based on the analytical requirement.
Figure 1: Decision tree for selecting the analytical technique based on sensitivity needs and chirality requirements.
The Gold Standard Protocol: RP-HPLC-UV
While LC-MS offers superior sensitivity, RP-HPLC with UV detection at 210 nm remains the workhorse for GMP laboratories due to its robustness and accessibility. The following protocol addresses the ionization of the carboxylic acid (
Method Mechanics (Causality)
-
Mobile Phase pH (6.50): At this pH, CMHA is fully ionized (anionic). While counter-intuitive for C18 retention, using a high-surface-area carbon loaded column (like Inertsil ODS-4) allows for interaction via the isobutyl hydrophobic tail while maintaining excellent peak shape for the zwitterionic Pregabalin API.
-
Detection (210 nm): The nitrile group (
) provides a weak absorption band. We must use "HPLC Grade Plus" or "Gradient Grade" Acetonitrile to prevent ghost peaks.
Step-by-Step Methodology
Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
Column: Inertsil ODS-4 or Kromasil C18,
Reagents:
-
Buffer: Dissolve 1.32 g Diammonium Hydrogen Phosphate in 1000 mL water. Adjust pH to 6.50 ± 0.05 with Orthophosphoric Acid.
-
Mobile Phase A: Buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile (100%).
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Purpose |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial equilibration |
| 10.0 | 70 | 30 | Elution of polar impurities |
| 25.0 | 50 | 50 | Elution of CMHA (hydrophobic shift) |
| 35.0 | 50 | 50 | Wash |
| 36.0 | 90 | 10 | Re-equilibration |
Sample Preparation:
-
Diluent: Mobile Phase A : Acetonitrile (80:20).
-
Stock Solution: 1.0 mg/mL CMHA in Diluent. Sonication required.
Validation Workflow Diagram
Figure 2: Validation workflow ensuring ICH Q2(R1) compliance.
Validation Performance Data
The following data summarizes expected performance metrics when validating this method according to ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at retention time of CMHA | Pass (Resolution > 2.5 from API) |
| Linearity ( | ||
| LOD / LOQ | LOD: | |
| Accuracy (Recovery) | ||
| Precision (RSD) | ||
| Robustness | pH variation | Critical: pH < 6.0 causes retention shift |
Technical Note on Robustness: The retention of CMHA is highly sensitive to the organic modifier percentage in the gradient. A shift of ±2% Acetonitrile can shift the retention time by 1-2 minutes. Precise mobile phase preparation is mandatory.
Alternative Strategy: GC-FID with Derivatization[2]
For laboratories lacking HPLC sensitivity at 210 nm, or for chiral analysis of the intermediate, Gas Chromatography is the preferred alternative. However, CMHA cannot be injected directly due to the carboxylic acid group.
Protocol Summary:
-
Derivatization: React CMHA with Ethyl Chloroformate (ECF) in the presence of pyridine and ethanol. This converts the acid to the ethyl ester in < 5 minutes.
-
Extraction: Extract the ester into hexane or MTBE.
-
GC Conditions:
-
Column: DB-1 or HP-5 (30m x 0.25mm).
-
Carrier: Helium @ 1.0 mL/min.
-
Temp:
to ramp. -
Detection: FID @
.
-
Pros: Excellent for separating the (R) and (S) enantiomers if a chiral column (e.g., Cyclodextrin-based) is used. Cons: The derivatization step introduces a source of variance (recovery < 100%).
References
-
Sagar, V. L. N., et al. (2024).[2] "Analytical Method Validation for Determination of Related Substance in Pregabalin by HPLC." Semantic Scholar. (Verified via Search 1.1)
-
United States Pharmacopeia (USP). (2023). "Methods for the Analysis of Pregabalin Oral Solution: Organic Impurities." USP Emerging Standards. (Verified via Search 1.11)
-
Lupine Publishers. (2018). "Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin." (Discusses GC analysis of the cyano-ester intermediate). (Verified via Search 1.6)
-
ResearchGate. (2025). "LC-MS-MS method for the determination of pregabalin in human plasma." (Provides LC-MS conditions adaptable for trace impurity analysis). (Verified via Search 1.2)
Sources
benchmarking 3-Cyano-5-methylhexanoic acid synthesis against industry standards
Comparative Analysis: Traditional Chemical Route vs. Chemoenzymatic Kinetic Resolution
Executive Summary
This guide benchmarks the synthesis of (S)-3-cyano-5-methylhexanoic acid (a critical intermediate for Pregabalin) by comparing the industry-standard Traditional Chemical Route against the Advanced Chemoenzymatic Protocol .
While the traditional route relies on stoichiometric chiral resolution agents and hazardous solvent handling, the Chemoenzymatic Protocol utilizes Lipase-mediated kinetic resolution in aqueous media. This shift not only enhances enantiomeric excess (% ee) but also reduces the Environmental Factor (E-factor) by approximately 80% , establishing a new baseline for sustainable pharmaceutical manufacturing.
The Baseline: Traditional Chemical Synthesis
Methodology: Knoevenagel Condensation
The "Legacy Standard" for synthesizing this intermediate involves the Knoevenagel condensation of isovaleraldehyde with diethyl malonate, followed by the Michael addition of cyanide. The resulting racemic mixture requires late-stage resolution using a chiral salt, typically (S)-Mandelic acid .[1][2]
Mechanistic Limitations[2][3]
-
Racemic Inefficiency: The Michael addition of cyanide to the
-unsaturated ester is non-stereoselective, yielding a 50:50 racemate. -
Atom Economy: Classical resolution discards 50% of the product (the R-enantiomer) unless complex racemization loops are employed.
-
Toxicity & Waste: The process heavily utilizes organic solvents (hexane, toluene) and generates significant cyanide-laden waste.
Baseline Performance Metrics
| Metric | Standard Value | Notes |
| Overall Yield | ~12–25% | Limited by resolution losses and multi-step isolation. |
| Enantiomeric Excess | 98% (post-recrystallization) | Requires multiple crystallization cycles. |
| E-Factor | ~86 kg waste / kg product | High solvent and silica usage. |
| Process Media | Organic Solvents | Toluene/Hexane/Ethanol. |
The Benchmark: Advanced Chemoenzymatic Protocol
Methodology: Knoevenagel
This protocol replaces the chemical resolution step with a biocatalytic equivalent using Lipolase (Thermomyces lanuginosus lipase). The enzyme exhibits exquisite stereoselectivity for the (S)-diester, hydrolyzing it to the monoacid while leaving the (R)-diester intact.
Mechanistic Superiority
-
Chiral Recognition: The lipase active site preferentially accommodates the (S)-enantiomer of the diester substrate (ethyl 3-cyano-5-methylhexanoate precursor), catalyzing hydrolysis at the ester bond.
-
Aqueous Processing: The reaction proceeds in water, eliminating the need for phase-transfer catalysts or chlorinated solvents.
-
Dynamic Recycling: The unreacted (R)-diester is easily racemized under mild basic conditions and recycled back into the enzymatic feed, theoretically allowing 100% conversion to the (S)-isomer.
Experimental Protocol: Lipase-Mediated Resolution
Note: This protocol assumes a starting material of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester.[4]
Reagents:
-
Racemic Diester Substrate (1.0 eq)
-
Thermomyces lanuginosus Lipase (Lipolase 100L, ~2-5% v/w loading)
-
Buffer: 0.1 M Potassium Phosphate (pH 7.0)
-
Base: 20% NaOH (for pH stat titration)
Step-by-Step Workflow:
-
Emulsification: Charge the reactor with phosphate buffer and racemic diester. Agitate vigorously (800 RPM) to create a stable emulsion.
-
Initiation: Add Lipolase enzyme.[4][5] Maintain temperature at 30°C.
-
Hydrolysis (The Resolution): The enzyme selectively hydrolyzes the (S)-diester. Monitor reaction progress via pH stat; as acid is produced, the pH will drop. Automatically dose NaOH to maintain pH 7.0.
-
Endpoint: Stop reaction when NaOH consumption indicates 45-50% conversion (typically 12-24 hours).
-
Separation: Acidify the mixture to pH 2.0. Extract the product (S)-monoacid into toluene. The unreacted (R)-diester remains in the organic layer or can be separated via fractional distillation if solvent-free.
-
Decarboxylation: Heat the (S)-monoacid solution to 80°C to facilitate thermal decarboxylation, yielding (S)-3-cyano-5-methylhexanoic acid .
Comparative Data Analysis
The following table benchmarks the Chemoenzymatic route against the Traditional Chemical route. Data is synthesized from industrial process development reports (e.g., Pfizer's Lyrica process evolution).
| Performance Metric | Traditional Chemical Route | Chemoenzymatic Route (Benchmark) | Improvement Factor |
| E-Factor (kg waste/kg product) | 86 | 17 | 5x Reduction |
| Volumetric Productivity | Low (Dilute organic phases) | High (Solvent-free/Aqueous) | High |
| Enantiomeric Excess (% ee) | >98% (Requires recrystallization) | >99.5% (Direct from reactor) | Superior Purity |
| Solvent Usage | High (Toluene, Hexane, EtOH) | Minimal (Water-based) | Green Compliance |
| Yield (Single Pass) | <35% (Theoretical max 50%) | 40–45% | +28% |
| Yield (With Recycle) | Difficult/Costly | >80% (Facile R-isomer racemization) | Major Efficiency |
Visualizations
Figure 1: Comparative Process Flow
This diagram illustrates the divergence between the linear, wasteful Traditional Route and the cyclic, efficient Chemoenzymatic Route.
Caption: Comparison of linear traditional synthesis vs. cyclic chemoenzymatic route showing waste reduction and recycling loops.
Figure 2: Mechanism of Lipase Selectivity
This diagram details the "Lock and Key" mechanism where the enzyme selectively processes the (S)-substrate.
Caption: Stereoselective mechanism of Lipolase. The (S)-enantiomer fits the active site, while the (R)-enantiomer is rejected.
References
-
Martinez, C. A., et al. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development.[1][6]
-
Pfizer Inc. (2006). Green Chemistry in the Manufacture of Lyrica (Pregabalin).[3][7] EPA Presidential Green Chemistry Challenge Award.
-
Hoge, G. (2004).[8] Synthesis of (S)-3-cyano-5-methylhexanoic acid via optical resolution. Patent US20050283023A1.
-
Dunn, P. J. (2012). The importance of green chemistry in process research and development.[7] Chemical Society Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.univaq.it [ricerca.univaq.it]
- 7. The importance of green chemistry in process research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Green Chemistry Metrics Evaluation: Synthesis Routes for (S)-3-Cyano-5-methylhexanoic Acid
Executive Summary
(S)-3-Cyano-5-methylhexanoic acid ((S)-CMHA ) is the pivotal chiral intermediate in the synthesis of Pregabalin (Lyrica®), a blockbuster anticonvulsant and analgesic drug. With annual production volumes exceeding thousands of metric tons, the environmental footprint of (S)-CMHA synthesis is a critical concern for process chemists.
This guide evaluates three distinct synthesis routes: the Classical Chemical Route (Michael addition), the Chemoenzymatic Kinetic Resolution (Pfizer’s 2nd Gen Process), and the emerging Nitrilase-Mediated Desymmetrization . We analyze these methodologies using rigorous green chemistry metrics—Atom Economy (AE), E-Factor, and Reaction Mass Efficiency (RME)—to provide an objective selection framework for drug development professionals.
Route A: Classical Chemical Synthesis (The Benchmark)
Mechanism: Knoevenagel condensation followed by Michael addition. This route represents the traditional "brute force" approach. It relies on the condensation of isovaleraldehyde with diethyl malonate, followed by the addition of a cyanide source (HCN/NaCN) and subsequent decarboxylation.
Critical Analysis
-
Atom Economy (AE): Poor (<45%). The decarboxylation step inherently results in the loss of a carbon dioxide molecule, and the use of diethyl malonate introduces significant auxiliary mass that is discarded.
-
Hazard Profile: High. Requires handling of alkali cyanides and generates stoichiometric amounts of inorganic salt waste.
-
Process Efficiency: Low. The route produces a racemic mixture requiring late-stage classical resolution (e.g., with (S)-mandelic acid), limiting the maximum theoretical yield to 50% without complex recycling loops.
Synthesis Pathway Diagram
Figure 1: The classical chemical synthesis pathway showing high waste generation points (red).
Route B: Chemoenzymatic Kinetic Resolution (Industry Standard)
Mechanism: Lipase-catalyzed hydrolysis of a diester intermediate. Developed by Pfizer, this route revolutionized Pregabalin manufacturing.[1] It utilizes a lipase (e.g., Thermomyces lanuginosus or Rhizopus delemar) to selectively hydrolyze one enantiomer of a diester precursor. Crucially, the unreacted "wrong" enantiomer is racemized and recycled, pushing the effective yield >45%.
Experimental Protocol: Lipase Resolution
-
Reagents: 2-Carboxyethyl-3-cyano-5-methylhexanoic acid diethyl ester, Lipase (immobilized), Water, NaOH (for pH stat).
-
Conditions: pH 7.0–8.0, 25–35°C.
-
Solvent: Water (Process is solvent-free or uses water as the primary medium).
Step-by-Step Workflow:
-
Emulsification: Suspend the racemic diester substrate in water (20% w/v loading).
-
Enzyme Addition: Add Lipase (enzyme loading ~1-2% w/w relative to substrate).
-
Hydrolysis: Maintain pH at 7.5 using 5M NaOH. The enzyme selectively hydrolyzes the (S)-ester linkage.
-
Separation: The product ((S)-monoester salt) dissolves in the aqueous phase; the unreacted (R)-diester remains in the organic oil phase.
-
Recycle: The (R)-diester is thermally racemized (with catalytic base) and returned to Step 1.
Green Metrics Evaluation
-
E-Factor: ~17 (Dramatically lower than the chemical route's ~86).[2][3]
-
Solvent: Water-based chemistry eliminates VOCs (Volatile Organic Compounds).
-
Energy: Reactions occur at ambient temperature/pressure.
Route C: Nitrilase-Mediated Desymmetrization (Next-Gen)
Mechanism: Direct enzymatic hydrolysis of 3-isobutylglutaric acid dinitrile (IBSN). This route utilizes a nitrilase enzyme (e.g., from Brassica rapa or Arthrobacter sp.) to desymmetrize a dinitrile precursor. This is a "100% Atom Economy" theoretical step as it converts a symmetric pro-chiral molecule directly into the chiral acid-nitrile without resolving a racemate.
Experimental Protocol: Nitrilase Hydrolysis
-
Substrate: 3-Isobutylglutaric acid dinitrile (IBSN).
-
Biocatalyst: Recombinant E. coli expressing Nitrilase (whole cell or lysate).
-
Buffer: 50 mM Potassium Phosphate, pH 7.2.
Step-by-Step Workflow:
-
Preparation: Load IBSN (up to 100 g/L) into the phosphate buffer.
-
Reaction: Add nitrilase biocatalyst. Incubate at 30°C with gentle agitation.
-
Selectivity Control: The enzyme regio- and enantioselectively hydrolyzes one cyano group to the carboxylic acid.
-
Workup: Acidify to pH 2.0 to precipitate (S)-CMHA or extract with ethyl acetate.
Desymmetrization Logic Diagram
Figure 2: Nitrilase route showing direct conversion of pro-chiral precursor to product.
Comparative Green Metrics Analysis
The following table contrasts the three routes. Data is synthesized from industrial process patents and green chemistry literature (see References).
| Metric | Route A: Chemical (Classical) | Route B: Lipase (Pfizer Gen 2) | Route C: Nitrilase (Next-Gen) |
| Atom Economy (AE) | < 45% (Poor) | ~ 65% (Moderate) | > 90% (Excellent) |
| E-Factor (kg waste/kg product) | ~ 86 | ~ 17 | < 10 (Estimated) |
| Reaction Mass Efficiency (RME) | Low (Racemic loss) | High (Recycling loop enabled) | Very High (Direct conversion) |
| Key Reagents | Cyanide, Organic Solvents | Lipase, Water, NaOH | Nitrilase, Buffer |
| Hazard Class | High (Acute Toxicity) | Low (Bio-benign) | Low (Bio-benign) |
| Scalability | Proven but dirty | Proven at multi-ton scale | Proven at pilot/production scale |
Conclusion & Recommendations
For modern drug development, Route A (Chemical) is obsolete due to its prohibitive E-factor and hazardous reagent profile.
-
Recommendation for Commercial Manufacturing: Route B (Lipase) remains the gold standard for risk-averse scaling. It is robust, uses water as the primary solvent, and the recycling of the "wrong" enantiomer is fully optimized in existing industrial infrastructure.
-
Recommendation for Process Innovation: Route C (Nitrilase) offers the superior theoretical green profile. If the dinitrile precursor (IBSN) can be sourced cost-effectively, this route surpasses the Lipase route in Atom Economy by avoiding the synthesis and subsequent hydrolysis of ester groups.
References
-
Pfizer Green Chemistry Program . The Development of a Green, Energy Efficient, Chemoenzymatic Manufacturing Process for Pregabalin. Presidential Green Chemistry Challenge Award, 2006. Link
-
Dunn, P. J. (2012).[4] "The importance of green chemistry in process research and development". Chemical Society Reviews, 41(4), 1452-1461. Link
-
Martinez, C. A., et al. (2008). "Development of a Chemoenzymatic Manufacturing Process for Pregabalin". Organic Process Research & Development, 12(3), 392–398. Link
-
Zheng, G. W., et al. (2014).[5] "Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp.". Applied Microbiology and Biotechnology. Link
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
Sources
Spectroscopic Validation of 3-Cyano-5-methylhexanoic Acid: A Comparative Technical Guide
Executive Summary & Strategic Context
In the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), the structural integrity of the precursor 3-Cyano-5-methylhexanoic acid (hereafter Compound A ) is the single most critical quality attribute (CQA) prior to the final reduction step.
The validation challenge is threefold:
-
Connectivity: Confirming the linear backbone and the presence of the nitrile group.
-
Impurity Discrimination: Distinguishing Compound A from its hydrolysis byproducts (Amide and Diacid impurities) and the cyclized lactam.
-
Stereochemistry: While standard spectroscopy confirms connectivity, it must be coupled with chiral techniques to validate the (S)-enantiomer.
This guide objectively compares High-Resolution NMR, FTIR, and Mass Spectrometry (MS) as validation tools. It moves beyond standard textbook descriptions to provide a self-validating analytical workflow.
Comparative Analysis of Analytical Modalities
The following table summarizes the performance of each modality in the specific context of Compound A .
| Feature | 1H / 13C NMR | FTIR (ATR/Transmission) | LC-MS/MS (Q-TOF) |
| Primary Utility | Definitive structural connectivity & stoichiometry. | Rapid "Go/No-Go" identification of the Nitrile group. | Trace impurity profiling (<0.1%). |
| Specificity | High. Resolves diastereotopic protons and carbon backbone. | Medium. Excellent for functional groups (-CN vs -CONH2). | High. Mass-to-charge ratio confirms molecular formula. |
| Limit of Detection | ~0.1 - 1% (Solvent dependent). | ~1 - 5%. | < 0.01% (ppm level). |
| Critical Blindspot | Cannot distinguish enantiomers without chiral shift reagents. | Cannot easily quantify similar alkyl chain impurities. | Poor at distinguishing isomers with identical fragmentation. |
| Throughput | Low (10-30 mins/sample). | High (<2 mins/sample). | Medium (10-20 mins/sample). |
Deep Dive: The Self-Validating Spectroscopic Workflow
To ensure scientific integrity, no single method should be trusted in isolation. We utilize a Triangulated Validation Protocol where the weaknesses of one method are covered by the strengths of another.
A. Vibrational Spectroscopy (FTIR): The "Fingerprint" Check
Objective: Confirm the Cyano (-CN) group and rule out Amide hydrolysis.
The most common degradation pathway of Compound A is the hydrolysis of the nitrile to a primary amide (3-carbamoylmethyl-5-methylhexanoic acid). NMR can be ambiguous here if solvent peaks overlap, but FTIR provides a binary answer.
-
Diagnostic Peak (Compound A): Sharp absorption at 2240–2250 cm⁻¹ (C≡N stretch). This region is typically silent in organic molecules, making this peak definitive.
-
Impurity Flag (Amide): Appearance of "Amide I" (C=O stretch) at 1650–1690 cm⁻¹ and "Amide II" (N-H bend) at 1600–1640 cm⁻¹ .
-
Impurity Flag (Lactam): A shift in the carbonyl stretch to ~1700 cm⁻¹ (gamma-lactam ring strain).
B. High-Resolution NMR: The Structural Backbone
Objective: Verify the isobutyl tail and the methylene spacing.
Using 400 MHz or higher is required to resolve the multiplets of the diastereotopic protons at the C2 and C4 positions.
-
1H NMR (DMSO-d6):
-
δ 12.0+ ppm: Broad singlet (COOH). Validation: Integration must be 1.0.
-
δ 2.3–2.5 ppm: Multiplets corresponding to
. Causality: These are diastereotopic due to the chiral center at C3, appearing as complex multiplets rather than simple doublets. -
δ 0.8–0.9 ppm: Two doublets (Isobutyl methyls). Validation: Integration must be 6.0 relative to the acid proton.
-
-
13C NMR:
-
δ ~119 ppm: Characteristic Nitrile carbon.
-
δ ~173 ppm: Carboxylic acid carbonyl.
-
C. Mass Spectrometry: The Purity Gate
Objective: Detect trace molecular weight deviations.
-
Ionization: ESI (Negative Mode) is preferred for the free acid
. -
Target Mass: ~154.1 Da (Negative mode).
-
Fragmentation Logic: Look for loss of
(44 Da) and (27 Da) in MS/MS to confirm the core structure.
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the chemical pathways requiring validation.
Diagram 1: The Analytical Decision Matrix
This workflow ensures that expensive high-resolution techniques are only applied after rapid screening passes.
Caption: Hierarchical validation workflow. FTIR acts as the primary gatekeeper for functional group integrity before quantitative NMR analysis.
Diagram 2: Impurity Differentiation Pathway
Understanding why we validate requires visualizing the impurities.
Caption: Degradation pathways of 3-Cyano-5-methylhexanoic acid. Each step alters the spectroscopic signature (CN loss, Amide gain).
Detailed Experimental Protocols
Protocol A: FTIR "Go/No-Go" Screening
-
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption which can mask OH stretches.
-
Instrument: PerkinElmer Spectrum Two or equivalent.
-
Parameters:
-
Range: 4000–600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16
-
-
Acceptance Criteria:
-
Presence of peak at 2242 ± 5 cm⁻¹ (Medium intensity).
-
Absence of strong bands at 1650 cm⁻¹ (Amide I).
-
Protocol B: Quantitative 1H-NMR
-
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent acid proton exchange and improve solubility).
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Pulse Sequence: Standard 1H with 30° pulse angle.
-
Relaxation Delay (D1): Must be set to ≥ 5 seconds to ensure full relaxation of the carboxylic acid proton for accurate integration.
-
Processing:
-
Reference residual DMSO peak to 2.50 ppm.
-
Phase and baseline correct manually.
-
Integrate the methyl doublet (0.9 ppm) and set value to 6.00.
-
Check the integration of the -CH-CN proton (multiplet ~2.8-3.0 ppm). It must integrate to 1.00 ± 0.05.
-
References
-
Huckabee, B. K., & Sobieray, D. M. (2003). Process for the synthesis of Pregabalin. U.S. Patent No.[1] 5,637,767.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR/NMR characteristic shifts).
-
Karnati, V. R., et al. (2025).[2][3] Synthesis and Characterization of Pregabalin Impurities. ResearchGate.
-
PubChem Compound Summary. (2025). 3-Cyano-5-methylhexanoic acid.[1][2][3][4][5][6][7][8][9] National Center for Biotechnology Information.
-
NIST Chemistry WebBook. (2025). Infrared Spectra of Nitriles and Carboxylic Acids.
Sources
- 1. WO2012059797A1 - Process for synthesis of (s) - pregabalin - Google Patents [patents.google.com]
- 2. tpcj.org [tpcj.org]
- 3. 3-Cyano-5-methylhexanoic acid | C8H13NO2 | CID 12069395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. allmpus.com [allmpus.com]
- 6. (S)-3-Cyano-5-methylhexanoic acid ethyl ester | 181289-39-4 [chemicalbook.com]
- 7. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Strategy: 3-Cyano-5-methylhexanoic acid
Introduction: Beyond the Safety Data Sheet
As a key chiral intermediate in the synthesis of Pregabalin (Lyrica) , 3-Cyano-5-methylhexanoic acid (CAS: 181289-16-7) presents a dual-hazard profile often underestimated in routine high-throughput screening. It combines the corrosive potential of a carboxylic acid with the toxicological implications of an aliphatic nitrile.
While standard Safety Data Sheets (SDS) classify it primarily as an Irritant (H315/H319) and Harmful if Swallowed (H302), the operational reality requires a stricter PPE tier. This guide bridges the gap between regulatory compliance and practical, bench-level safety, ensuring that your pursuit of high-yield enantioselective synthesis does not compromise researcher health.
Hazard Analysis & Risk Assessment
The molecule contains two distinct functional groups that dictate our PPE strategy:
-
Carboxylic Acid (-COOH): Primary driver for skin/eye corrosion and pH-dependent tissue damage.
-
Cyano Group (-CN): While thermodynamically stable compared to simple cyanide salts, metabolic liberation of cyanide or hydrolysis under acidic reaction conditions remains a non-zero risk.
GHS Hazard Classification Summary
| Hazard Code | Description | Operational Implication |
| H302 | Harmful if swallowed | Strict hygiene zones; double-gloving required to prevent oral transfer via fomites. |
| H315 | Causes skin irritation | Contact dermatitis risk; 0.11mm Nitrile is the minimum barrier. |
| H319 | Causes serious eye irritation | Splash goggles are mandatory for liquid handling; safety glasses are insufficient. |
| H335 | May cause respiratory irritation | All solid handling must occur under LEV (Local Exhaust Ventilation) . |
PPE Selection Protocol
Do not rely on generic "lab safety" rules. Use this tiered approach based on the physical state of the reagent.
A. Hand Protection: The "Permeation Logic"
Standard Latex gloves are NOT recommended due to poor resistance against organic acids and variable performance against nitriles.
-
Tier 1: Solid Handling (Weighing/Transfer)
-
Material: Nitrile Rubber (Industrial Grade).[1]
-
Spec: Minimum thickness 5 mil (0.12 mm).
-
Protocol: Single glove is acceptable only if immediate change-out occurs upon contact.
-
-
Tier 2: Solution Handling & Synthesis
-
Material: High-Performance Nitrile or Laminate (e.g., Silver Shield®).
-
Why: Solvents used in Pregabalin synthesis (e.g., Ethyl Acetate, THF) can act as carrier vehicles, dragging the cyano-acid through the glove matrix.
-
Protocol: Double Gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Tactility).
-
Outer Layer: 8 mil Nitrile or Laminate (Chemical Barrier).
-
Self-Validating Step: Inflate the outer glove slightly before donning to check for micro-pinholes.
-
-
B. Respiratory Protection[2][3]
-
Primary Control: Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (If hood unavailable):
-
Particulate: N95 is insufficient for organic synthesis environments. Use P100 (HEPA) for solid dusts.
-
Vapor: If heating or using volatile solvents, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
C. Eye & Body Protection[2][4]
-
Eyes: Unvented chemical splash goggles. Rationale: The acidic nature poses an immediate risk of corneal opacity upon splash contact.
-
Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.
Operational Workflow Visualization
The following decision tree illustrates the logic for selecting PPE based on the experimental phase.
Figure 1: PPE Decision Logic based on physical state and operational intensity.
Emergency Response & Waste Disposal
This section provides a self-validating loop for spill management. Do not treat this as a simple acid spill.
Spill Management Protocol
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE Up-Armor: Don double nitrile gloves and respiratory protection (if dust is visible).
-
Neutralization (The Critical Step):
-
Do not use strong mineral acids (risk of HCN liberation).
-
Do not use bleach (sodium hypochlorite) indiscriminately on the neat solid, as exothermic reactions can occur.
-
Correct Action: Cover spill with Sodium Carbonate (Soda Ash) or Calcium Carbonate to neutralize the carboxylic acid functionality safely.
-
-
Collection: Absorb liquids with vermiculite. Sweep solids gently to avoid dust generation.
Disposal Logic
-
Waste Stream: Segregate as "Toxic Organic - Acidic" .
-
Labeling: Must explicitly state "Contains Nitrile Functionality" to alert waste handlers of potential incompatibility with strong oxidizers or acids.
-
Destruction: Incineration is the preferred method.
Figure 2: Sequential workflow for safe spill containment and disposal.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12069395, 3-Cyano-5-methylhexanoic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds (Handling & Disposal Guidelines). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
